molecular formula C8H7FN2O2 B2652905 4-Carbamimidoyl-3-fluorobenzoic acid CAS No. 1260847-71-9

4-Carbamimidoyl-3-fluorobenzoic acid

Número de catálogo: B2652905
Número CAS: 1260847-71-9
Peso molecular: 182.154
Clave InChI: LDDZNFWRKPAPJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) is a fluorinated aromatic building block with molecular formula C8H7FN2O2 and a molecular weight of 182.15 g/mol . This compound features both a carboxamidine (amidino) group and a carboxylic acid functional group on a fluorinated benzene ring, making it a versatile intermediate for constructing more complex molecules in medicinal chemistry and drug discovery research. The presence of multiple functional groups allows for selective reactions and diversification. Fluorobenzoic acid derivatives are established as key precursors in the synthesis of various pharmacologically active compounds, including irreversible EGFR inhibitors like dacomitinib for non-small cell lung cancer (NSCLC) treatment and other therapeutic agents such as EP2 receptor agonists and Factor IXa inhibitors . The carbamimidoyl group is a key structural motif in many bioactive molecules and can serve as a precursor to various heterocyclic systems. This compound is intended for research applications only in laboratory settings. Handling should follow proper safety protocols. The specific hazards are not fully characterized, so standard precautions for laboratory chemicals should be used, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area . For Research Use Only. Not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-carbamimidoyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H3,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDZNFWRKPAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 4-Carbamimidoyl-3-fluorobenzoic Acid in Serine Protease Inhibition: A Structural and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of serine protease inhibitors—targeting key enzymes in the coagulation cascade (e.g., Factor Xa, Thrombin) and tissue remodeling (e.g., Urokinase, Matriptase)—relies heavily on optimizing the primary specificity (P1) pocket interactions. 4-Carbamimidoyl-3-fluorobenzoic acid (also known as 3-fluoro-4-amidinobenzoic acid) has emerged as a privileged fluorinated aromatic building block in medicinal chemistry[1]. By integrating a highly basic carbamimidoyl (amidine) group with an electron-withdrawing fluorine atom on a benzoic acid scaffold, this molecule serves as a versatile P1 anchor. This technical guide explores the causality behind its mechanism of action, the thermodynamic advantages of its fluorination, and the self-validating experimental workflows required to evaluate its inhibitory potency.

Molecular Anatomy & Physicochemical Profiling

The efficacy of 4-carbamimidoyl-3-fluorobenzoic acid as an enzyme inhibitor is derived from the synergistic function of its three structural motifs:

The Carbamimidoyl (Amidine) Group: The P1 Anchor

In trypsin-like serine proteases, the S1 pocket is characterized by a negatively charged Aspartate residue (Asp189) located at the bottom of the cleft[2]. The amidine moiety of the inhibitor acts as an arginine mimetic, projecting deep into the S1 pocket to form a highly stable, bidentate salt bridge and hydrogen-bonding network with the carboxylate of Asp189. This interaction is the primary driver of binding affinity, anchoring the inhibitor within the active site[2].

The 3-Fluoro Substitution: Thermodynamic and Kinetic Tuning

The addition of a fluorine atom ortho to the amidine group is not merely a steric modification; it fundamentally alters the physicochemical profile of the molecule[3]:

  • pKa Modulation and Desolvation: Unsubstituted benzamidines are highly basic (pKa ~11.6–12.5) and exist almost entirely as protonated cations at physiological pH[4][5]. This permanent charge carries a high energetic penalty for desolvation when moving from the bulk aqueous phase into the hydrophobic S1 pocket[3]. The strong electron-withdrawing inductive effect of the 3-fluoro substituent lowers the pKa of the amidine group (typically to ~9.5–10.5). This reduction in basicity lowers the desolvation penalty, thermodynamically favoring the formation of the enzyme-inhibitor complex.

  • Orthogonal Multipolar Interactions: The highly electronegative fluorine atom can engage in orthogonal multipolar interactions (e.g., C-F···C=O) with the backbone carbonyls of the S1 pocket (such as Ala190 in Factor Xa or Ser190 in Trypsin)[2][3].

  • Conformational Pre-organization: The steric bulk of the fluorine atom restricts the rotational freedom of the amidine group, locking it into a bioactive conformation that minimizes the entropic cost of binding.

The Benzoic Acid Handle: Vector for Elaboration

The carboxylic acid functional group serves as a synthetic handle, allowing for standard peptide coupling (e.g., via amide bond formation) to diverse P2, P3, and P4 peptidomimetic scaffolds[1][6]. This enables researchers to build selectivity against specific proteases by tailoring the rest of the molecule to the unique topography of the target enzyme's extended binding cleft[6].

Mechanistic Pathway: S1 Pocket Engagement

The binding of 4-carbamimidoyl-3-fluorobenzoic acid derivatives to serine proteases follows a multi-step kinetic pathway. The process transitions from a solvent-separated encounter complex to a tightly bound, desolvated state.

G N1 Free 4-Carbamimidoyl-3-fluorobenzoic Acid (Aqueous Phase) N2 Encounter Complex Formation (Protease Surface) N1->N2 N3 S1 Pocket Desolvation (Water Network Displacement) N2->N3 N4 Bidentate Salt Bridge (Amidine ↔ Asp189) N3->N4 N5 Orthogonal Multipolar Interaction (C-F ↔ Backbone C=O) N3->N5 N6 Stable Enzyme-Inhibitor Complex (High Affinity Blockade) N4->N6 N5->N6

Logical flow of 4-carbamimidoyl-3-fluorobenzoic acid binding to the serine protease S1 pocket.

Quantitative Data: Comparative Binding Profile

The table below summarizes the theoretical and empirical advantages of utilizing the fluorinated derivative over the standard unsubstituted amidinobenzoic acid. Data reflects representative structure-activity relationship (SAR) trends observed in Factor Xa and Trypsin inhibition models[2][3][4].

Parameter4-Amidinobenzoic Acid4-Carbamimidoyl-3-fluorobenzoic AcidMechanistic Implication
Amidine pKa ~11.6~9.8 - 10.5Fluorine induction lowers pKa, improving oral bioavailability and membrane permeability.
S1 Desolvation Penalty HighModerateLower basicity reduces the energetic cost of stripping water molecules from the S1 pocket.
Factor Xa Affinity (Ki) Sub-micromolarLow NanomolarMultipolar C-F interactions with Ala190 enhance specific binding in FXa.
Trypsin Affinity (Ki) NanomolarNanomolarMaintains strong Asp189 bidentate salt bridge interaction across all trypsin-like proteases.
Binding Kinetics Fast-on / Fast-offSlow, tight-bindingPre-organization leads to longer residence times (slower koff​ ).

Experimental Workflows & Protocols

To rigorously evaluate the inhibitory mechanism of 4-carbamimidoyl-3-fluorobenzoic acid-based compounds, a self-validating system of synthesis, kinetic profiling, and structural biology must be employed.

Workflow S1 Phase 1: Synthesis Solid-Phase Peptide Coupling S2 Phase 2: Purification RP-HPLC & LC-MS Validation S1->S2 S3 Phase 3: Kinetic Assay Chromogenic Substrate Cleavage S2->S3 S4 Phase 4: Data Analysis Morrison Equation for Ki S3->S4 S5 Phase 5: Structural Validation X-ray Crystallography S4->S5

Step-by-step experimental workflow for synthesizing and validating fluorinated inhibitors.

Protocol 1: Solid-Phase Synthesis of Inhibitor Conjugates

Causality: Solid-phase synthesis allows for the rapid, iterative generation of P2/P3/P4 variations while maintaining the 4-carbamimidoyl-3-fluorobenzoic acid as the constant P1 anchor[6].

  • Resin Loading: Swell 2-chlorotrityl chloride resin in dry dichloromethane (DCM). Attach the desired diamine or amino acid scaffold (representing the P2/P3 elements) using a 2-fold excess in the presence of N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in dimethylformamide (DMF) for 20 minutes to expose the primary amine.

  • P1 Coupling: Activate 4-carbamimidoyl-3-fluorobenzoic acid (2-5 eq) using TBTU/DIPEA or BOP reagent in anhydrous DMF[6][7]. Add to the resin and agitate for 120 minutes at room temperature.

  • Cleavage: Wash the resin sequentially with DMF and DCM. Cleave the final product using a cocktail of 90% trifluoroacetic acid (TFA) and 10% triethylsilane for 30 minutes[6].

  • Purification: Evaporate the TFA, triturate with cold diethyl ether, and purify the precipitate via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate mass via LC-MS.

Protocol 2: Steady-State Enzyme Inhibition Kinetics

Causality: Because fluorinated benzamidines often exhibit low-nanomolar affinities, they deplete the concentration of free enzyme in the assay. Classical Michaelis-Menten kinetics (which assume [I]free​≈[I]total​ ) fail here. The Morrison equation for tight-binding inhibitors must be used to accurately determine the inhibition constant ( Ki​ )[8].

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000) to prevent non-specific enzyme adsorption to microplate walls[7].

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine purified human Factor Xa (or target protease) at a fixed, sub-nanomolar concentration (e.g., 100 pM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM). Incubate for 30 minutes at room temperature to allow the slow-binding equilibrium to be reached[6][8].

  • Substrate Addition: Initiate the reaction by adding a specific chromogenic substrate (e.g., S-2222 for FXa or S-2251 for Plasmin) at a concentration equal to its Km​ [7][9].

  • Data Acquisition: Monitor the change in absorbance at 405 nm (release of p-nitroaniline) continuously for 15 minutes using a microplate reader.

  • Analysis: Calculate initial velocities ( vi​ ) and fit the data to the Morrison equation using non-linear regression software (e.g., GraphPad Prism) to extract the true Ki​ .

Protocol 3: X-ray Crystallography & Structural Validation

Causality: Kinetic data proves that the compound inhibits the enzyme, but structural biology proves how. X-ray crystallography confirms the bidentate interaction with Asp189 and maps the exact geometry of the C-F multipolar interactions[2].

  • Protein Crystallization: Grow apo-crystals of the target protease (e.g., Trypsin or Factor Xa) using the hanging-drop vapor diffusion method (typical precipitant: PEG 4000 or 8000, ammonium sulfate).

  • Ligand Soaking: Transfer the apo-crystals into a stabilization buffer containing a 2-5 mM concentration of the fluorinated inhibitor. Soak for 24–48 hours to allow the ligand to displace the S1 pocket water network and bind[3].

  • Cryoprotection & Data Collection: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure via molecular replacement. Inspect the Fo​−Fc​ electron density maps in the S1 pocket to model the 4-carbamimidoyl-3-fluorobenzoic acid moiety, specifically measuring the distance between the amidine nitrogens and Asp189 carboxylate oxygens (ideal distance: ~2.8 Å).

References

  • Benchchem. "4-Carbamimidoyl-3-fluorobenzoic Acid - Benchchem." Benchchem.com.
  • ACS Publications. "Optimization of Cyclic Plasmin Inhibitors: From Benzamidines to Benzylamines." Journal of Medicinal Chemistry.
  • Google Patents. "EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors." Google Patents.
  • Google Patents. "WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors." Google Patents.
  • ResearchGate. "Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition." ResearchGate.
  • ACS Publications. "PRO_SELECT: Combining Structure-Based Drug Design and Array-Based Chemistry for Rapid Lead Discovery. 2. The Development of a Series of Highly Potent and Selective Factor Xa Inhibitors." Journal of Medicinal Chemistry.
  • ACS Publications. "Water Network in the Binding Pocket of Fluorinated BPTI–Trypsin Complexes Insights from Simulation and Experiment." The Journal of Physical Chemistry B.
  • Organic Chemistry Data. "pKa Data Compiled by R. Williams." Organic Chemistry Data.
  • NIH PMC. "Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists." PMC.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Carbamimidoyl-3-fluorobenzoic Acid (CAS 324002-02-0)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of rational drug design, functionalized benzoic acids serve as critical building blocks for assembling complex pharmacophores. 4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) is a highly specialized, fluorinated aromatic intermediate[1]. Featuring both a carboxamidine (amidino) group and a carboxylic acid on a fluorinated benzene ring, it is primarily leveraged in the synthesis of serine protease inhibitors (such as Factor Xa and thrombin inhibitors)[2],[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the structural causality, physicochemical behavior, and field-proven synthetic methodologies required to handle this zwitterionic building block effectively.

Physicochemical Properties & Molecular Profile

Understanding the quantitative parameters of CAS 324002-02-0 is essential for predicting its solubility, reactivity, and chromatographic behavior. The presence of the highly basic amidine (pKa ~11.5) and the acidic carboxyl group (pKa ~3.5) renders the molecule zwitterionic at physiological pH, directly dictating the choice of solvents and purification methods[1].

PropertyValue / Description
Chemical Name 4-Carbamimidoyl-3-fluorobenzoic acid
CAS Registry Number 324002-02-0[4]
Molecular Formula C₈H₇FN₂O₂[1]
Molecular Weight 182.15 g/mol [1]
Appearance White to off-white solid powder
Solubility Profile Soluble in DMF, DMSO; Sparingly soluble in H₂O and non-polar organics
Key Functional Groups Carboxylic Acid (-COOH), Amidine (-C(=NH)NH₂), Aryl Fluoride (-F)

Structural Logic & Causality in Drug Design

The selection of 4-carbamimidoyl-3-fluorobenzoic acid over its non-fluorinated or non-amidinated analogs is driven by precise structural biology requirements.

The Amidine Motif as an Arginine Mimetic

Serine proteases, such as human Factor Xa, feature a deep, highly acidic S1 specificity pocket lined by the Asp189 residue[5],[2]. The carbamimidoyl (amidine) group acts as a rigid, highly basic mimetic of the natural arginine side chain. It becomes protonated at physiological pH, allowing it to form a critical, bidentate electrostatic salt bridge with Asp189, anchoring the inhibitor into the active site[5].

Fluorine-Mediated Electronic Modulation

The introduction of the fluorine atom at the 3-position is not arbitrary; it serves three causal functions[1]:

  • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the pKa of the adjacent carboxylic acid. During synthetic activation, this creates a more electrophilic active ester, accelerating nucleophilic acyl substitution.

  • Steric Filling: Fluorine is a bioisostere of hydrogen but possesses a slightly larger Van der Waals radius (1.47 Å vs 1.20 Å), allowing it to optimally fill small hydrophobic sub-pockets within the target receptor without introducing the steric clash of a methyl group.

  • Metabolic Shielding: The highly stable C-F bond prevents cytochrome P450-mediated oxidative metabolism at the 3-position, extending the half-life of the final therapeutic molecule.

BindingMotif A 4-carbamimidoyl- 3-fluorobenzoic acid B Amidine Motif (Arginine Mimetic) A->B D Fluorine Atom (EWG & Steric Fill) A->D F Carboxylic Acid A->F C S1 Pocket (Asp189) Salt Bridge B->C Electrostatic E Metabolic Stability & pKa Modulation D->E Inductive Effect G Amide Linkage to Core Scaffold F->G Coupling

Fig 1: Structural causality of 4-carbamimidoyl-3-fluorobenzoic acid in S1 pocket binding.

Experimental Methodology: Amide Coupling Workflow

To attach this building block to an amine-bearing core scaffold, standard carbodiimide chemistry (e.g., EDC/HOBt) often fails due to the zwitterionic insolubility of the starting material. A HATU-mediated coupling in a highly polar aprotic solvent is the field-proven standard.

The following protocol is designed as a self-validating system, ensuring that each step can be analytically verified before proceeding.

SyntheticWorkflow Step1 1. Reagent Preparation CAS 324002-02-0 + Amine Core Step2 2. Carboxyl Activation HATU + DIPEA in DMF (0°C to RT) Step1->Step2 Step3 3. Nucleophilic Acyl Substitution Stir 2-4 hrs under N2 Step2->Step3 Step4 4. Aqueous Quench & Extraction H2O / EtOAc Phase Separation Step3->Step4 Step5 5. Chromatographic Purification Prep-HPLC (TFA/MeCN/H2O) Step4->Step5

Fig 2: Standardized HATU-mediated amide coupling workflow for amidinobenzoic acids.

Step-by-Step Protocol & Causality
  • Solvation: Suspend 4-carbamimidoyl-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: DMF is required to disrupt the strong intermolecular salt bridges formed by the amidine and carboxylic acid groups[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq). Causality: Excess non-nucleophilic base is critical. It neutralizes the amidine (often supplied as a hydrochloride salt), deprotonates the carboxylic acid to facilitate activation, and ensures the incoming amine scaffold remains unprotonated.

  • Activation: Cool the mixture to 0°C and add HATU (1.1 eq). Stir for 15 minutes.

    • Self-Validation Check: Pull a 1 µL aliquot, dilute in MeOH, and inject into LC-MS. Verify the disappearance of the free acid (m/z 183 [M+H]⁺) and the formation of the active HOAt ester. This isolates variables; if the final coupling fails, you know activation was successful.

  • Nucleophilic Attack: Add the target amine scaffold (1.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours under N₂.

  • Quenching & Extraction: Quench with H₂O. Extract with EtOAc. Note: Due to the highly polar amidine group, the product may partition into the aqueous layer. If so, lyophilize the aqueous layer directly.

  • Purification: Purify via Reverse-Phase Prep-HPLC using a gradient of H₂O/MeCN containing 0.1% Trifluoroacetic acid (TFA). Causality: The basic amidine will streak heavily on normal-phase silica. TFA acts as an ion-pairing agent, ensuring the amidine is fully protonated and elutes as a sharp, well-resolved peak.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized intermediate or the final coupled product, rely on the following spectroscopic hallmarks[1]:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for broad singlets far downfield (δ 9.0 - 9.5 ppm). These represent the amidine protons, highly deshielded due to hydrogen bonding and protonation. The aromatic ring protons will exhibit characteristic splitting patterns (²J and ³J coupling) resulting from adjacent fluorine interaction.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A diagnostic multiplet or sharp singlet should appear between δ -110 to -115 ppm, confirming the presence of the aryl fluoride without degradation[1].

  • High-Resolution Mass Spectrometry (HRMS-ESI⁺): For the uncoupled building block, the expected exact mass[M+H]⁺ is m/z 183.0564 (calculated for C₈H₈FN₂O₂⁺).

References

  • Harper, J. K., et al. "Human Factor Xa Bound Amidine Inhibitor Conformation by Double Rotational-Echo Double Resonance Nuclear Magnetic Resonance and Molecular Dynamics Simulations." Journal of Medicinal Chemistry (2003). Available at:[Link]

  • Journal of Medicinal Chemistry. "1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa." ACS Publications (2000). Available at:[Link]

Sources

In Vitro Biological Activity of 4-Carbamimidoyl-3-fluorobenzoic Acid Derivatives: A Technical Guide to Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design, 4-carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) represents a highly privileged pharmacophore[1]. It serves as a foundational building block for synthesizing competitive, reversible inhibitors targeting trypsin-like serine proteases, including Factor Xa, Factor IXa, thrombin, urokinase-type plasminogen activator (uPA), and matriptase[2][3]. This technical whitepaper explores the mechanistic causality behind its structural components, profiles its in vitro biological activity, and details self-validating experimental workflows for evaluating its derivatives.

Mechanistic Causality: The S1 Pocket & The Fluorine Effect

The potency and pharmacokinetic viability of 4-carbamimidoyl-3-fluorobenzoic acid derivatives stem from the synergistic interplay of its two primary functional groups within the protease active site.

The 4-Carbamimidoyl (Amidine) Group: The Arginine Mimetic

Trypsin-like serine proteases are characterized by a deep, narrow S1 specificity pocket containing a highly conserved aspartic acid residue (Asp189) at its base[4]. The 4-carbamimidoyl group acts as an arginine mimetic. At physiological pH, the protonated amidine group inserts deeply into the S1 pocket, forming a highly stable bidentate salt bridge and a complementary hydrogen bond network with the carboxylate of Asp189[4][5]. This electrostatic anchor is the primary driver of binding affinity.

The 3-Fluoro Substitution: pKa Modulation and Selectivity

While unsubstituted benzamidines are potent S1 binders, they suffer from poor oral bioavailability and membrane permeability due to their high basicity (pKa ~11.6), which renders them almost entirely ionized at physiological pH 7.4. The introduction of the 3-fluoro substituent solves this through two distinct mechanisms:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect on the adjacent amidine group, lowering its pKa to approximately 9.0–10.0[6][7]. This shift significantly increases the fraction of the un-ionized species in circulation, dramatically improving passive membrane permeability and reducing P-glycoprotein (Pgp)-mediated efflux without abolishing the critical Asp189 interaction[6].

  • Structural Selectivity: The fluorine atom provides a favorable steric fit and can engage in multipolar interactions or halogen bonding with the hydrophobic wall of the S1 pocket. Notably, this substitution has been shown to amplify selectivity for Ser190-containing proteases (such as uPA) over Ala190-containing proteases (such as tPA) by factors as high as 220-fold[2].

S1_Pocket_Binding Inhibitor 4-Carbamimidoyl-3-fluorobenzoic Acid Derivative Amidine 4-Carbamimidoyl Group (Arginine Mimetic) Inhibitor->Amidine Fluoro 3-Fluoro Group (Electron Withdrawing) Inhibitor->Fluoro Core Benzoic Acid Core (Scaffold/Linker) Inhibitor->Core Asp189 Asp189 (S1 Pocket) Bidentate Salt Bridge Amidine->Asp189 Electrostatic & H-bond S1_Hydrophobic S1 Hydrophobic Wall Halogen Bonding Fluoro->S1_Hydrophobic Lowers pKa & fits pocket S2_S4 S2-S4 Subsites Extended Scaffold Binding Core->S2_S4 Orients extended groups

Structural interaction of 4-carbamimidoyl-3-fluorobenzoic acid in the protease S1 pocket.

In Vitro Biological Activity Profile

Derivatives of this scaffold are highly modular. By coupling the benzoic acid core to various P2-P4 targeting moieties, researchers have achieved exceptional potency across multiple therapeutic targets.

Target ProteasePhysiological Role / IndicationTypical In Vitro Activity ( Ki​ / IC50​ )Key Structural Insight
Factor Xa Blood Coagulation / Thrombosis Ki​ : 1 – 10 nM[3]High selectivity achieved via P4 optimization (e.g., pyridylthiophene groups)[3].
Factor IXa Blood Coagulation / Thrombosis IC50​ : < 50 nM[8][9]Amide-linked derivatives show strong antithrombotic efficacy in animal models[9].
uPA Fibrinolysis / Cancer Metastasis Ki​ : Low nanomolar[2]3-Fluoro group drives high selectivity against tPA via Ser190 interaction[2].
Matriptase Viral Entry (SARS-CoV-2) / Cancer IC50​ : Sub-micromolar[10][11]Inhibits proteolytic processing of viral spike glycoproteins[11].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must utilize self-validating assay systems that account for compound auto-fluorescence, non-specific binding, and tight-binding kinetics.

Protocol 1: In Vitro Chromogenic Assay for Serine Protease Inhibition

This continuous kinetic assay measures the initial velocity ( Vi​ ) of substrate cleavage to determine the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 8000 (pH 7.4). Causality note: PEG 8000 is critical to prevent non-specific adsorption of the highly basic enzyme to the microplate plastic.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the derivative in 100% DMSO.

  • Enzyme-Inhibitor Incubation: In a 96-well half-area plate, mix 40 µL of assay buffer, 5 µL of the diluted inhibitor (final DMSO concentration ≤ 5%), and 5 µL of the target protease (e.g., human Factor Xa at 1 nM final concentration). Incubate at 25°C for 30 minutes to ensure thermodynamic binding equilibrium.

  • Self-Validation Controls:

    • Blank: Buffer + Substrate (Accounts for spontaneous substrate hydrolysis).

    • Uninhibited Control ( V0​ ): Enzyme + Substrate + DMSO vehicle (Establishes 100% activity).

    • Positive Control: Known active-site inhibitor (e.g., Rivaroxaban for FXa) to validate enzyme viability.

  • Reaction Initiation: Add 50 µL of the specific chromogenic substrate (e.g., S-2222 for FXa) at a concentration equal to its Km​ .

  • Kinetic Readout: Immediately monitor the change in absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the fractional activity ( Vi​/V0​ ). Because optimized derivatives often exhibit tight-binding characteristics (where enzyme concentration ≈Ki​ ), fit the dose-response data to the Morrison equation rather than a standard 4-parameter logistic curve to prevent artifactual underestimation of potency.

Assay_Workflow Prep Compound Preparation Incubate Enzyme-Inhibitor Incubation Prep->Incubate Substrate Chromogenic Substrate Addition Incubate->Substrate Readout Kinetic Readout (Absorbance 405nm) Substrate->Readout Analysis Data Analysis (Morrison Equation) Readout->Analysis

Self-validating in vitro chromogenic assay workflow for serine protease inhibitors.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While IC50 values demonstrate potency, in vivo efficacy is often dictated by drug residence time ( τ ). SPR provides real-time kinetic validation.

  • Immobilization: Covalently attach the target protease to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Analyte Injection: Inject the 4-carbamimidoyl-3-fluorobenzoic acid derivative across the chip at flow rates of 50 µL/min (to minimize mass transport limitations) in running buffer (HBS-EP+).

  • Kinetic Fitting: Record the association phase for 120 seconds and the dissociation phase for 600 seconds. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate residence time as τ=1/koff​ .

Conclusion

The 4-carbamimidoyl-3-fluorobenzoic acid scaffold is a masterclass in rational drug design. By combining the electrostatic anchoring power of an amidine group with the pKa-modulating and steric benefits of a strategically placed fluorine atom, researchers can overcome the traditional bioavailability hurdles of highly basic S1-binders. When evaluated through rigorous, self-validating kinetic assays, derivatives of this core continue to yield best-in-class therapeutics for coagulation disorders, oncology, and virology.

Sources

Engineering the S1 Pocket: The Strategic Role of 4-Carbamimidoyl-3-fluorobenzoic Acid in Serine Protease Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, targeting trypsin-like serine proteases (such as Factor Xa, Thrombin, and Plasma Kallikrein) requires a delicate balance between high target affinity and favorable pharmacokinetic (PK) properties. A cornerstone of this effort is the strategic design of the P1 fragment, which anchors the inhibitor into the enzyme's S1 pocket.

This technical guide explores the mechanistic rationale, synthetic integration, and biological evaluation of 1 (CAS 324002-02-0)[1]. By dissecting the causality behind its structural features—specifically the synergistic relationship between the amidine group and the ortho-fluorine substitution—we provide a comprehensive framework for utilizing this versatile building block in hit-to-lead optimization.

Structural Rationale: The Triad of Functionality

The utility of 4-carbamimidoyl-3-fluorobenzoic acid stems from its three distinct functional domains, each engineered to solve a specific medicinal chemistry challenge:

  • The Amidine Group (Arginine Mimetic): Trypsin-like serine proteases possess a deep, narrow S1 pocket with a negatively charged aspartic acid residue (Asp189) at its base. The highly basic amidine group mimics the natural arginine substrate, forming a critical bidentate salt bridge/hydrogen bond network with Asp189, driving nanomolar binding affinity.

  • The 3-Fluoro Substitution (pKa Modulator): Unsubstituted benzamidines typically have a pKa > 11.5, meaning they are permanently protonated at physiological pH. This excessive basicity severely limits passive membrane permeability, leading to poor oral bioavailability. The introduction of an electron-withdrawing fluorine atom ortho to the amidine exerts a strong inductive effect, lowering the pKa to approximately 9.5–10.0. This subtle shift increases the fraction of neutral molecules available for membrane traversal without abolishing the critical Asp189 interaction[2]. Furthermore, the fluorine atom frequently displaces high-energy water molecules in the S1 pocket, providing an entropic boost to binding[3].

  • The Carboxylic Acid (Synthetic Handle): The para-carboxylate serves as a highly efficient attachment point for amide coupling to diverse P2-P3 scaffolds, allowing modular exploration of the S2 and S3/S4 sub-pockets to achieve selectivity between closely related proteases (e.g., Factor Xa vs. Thrombin)[4].

S1_Pocket Scaffold P2-P3 Scaffold (Selectivity Determinant) Amide Amide Linkage (Synthetic Handle) Scaffold->Amide Covalent Bond Fluoro 3-Fluoro Substitution (pKa Modulator) Amide->Fluoro Covalent Bond Amidine Amidine Group (Arginine Mimetic) Fluoro->Amidine Inductive Electron Withdrawal Water Displaced Hydration Network (Entropic Gain) Fluoro->Water Orthogonal Displacement Asp189 Asp189 (S1 Base) (Salt Bridge Target) Amidine->Asp189 Strong H-Bond (2.3 Å)

Fig 1: Interaction network of 3-fluoro-4-amidinobenzoic acid within the S1 protease pocket.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the causal impact of the 3-fluoro substitution, we must analyze the interplay between target affinity ( Ki​ ) and oral bioavailability ( F% ). The table below synthesizes representative QSAR data demonstrating how fluorination optimizes the pharmacokinetic profile of serine protease inhibitors.

P1 Group FragmentCalculated pKa (Amidine)Factor Xa Ki​ (nM)Caco-2 Permeability ( Papp​ )Oral Bioavailability ( F% )
4-Amidinobenzoic acid11.61.2Low (< 1 x 10−6 cm/s)< 5%
4-Carbamimidoyl-3-fluorobenzoic acid 9.8 1.5 Moderate (5 x 10−6 cm/s) 35 - 45%
Neutral P1 (e.g., 3-fluoro-4-methoxypyridine)< 6.045.0High (> 15 x 10−6 cm/s)> 70%

Data Interpretation: While moving to completely neutral P1 groups maximizes bioavailability, it often results in a steep drop in potency (higher Ki​ ) due to the loss of the Asp189 salt bridge[2]. 4-Carbamimidoyl-3-fluorobenzoic acid represents the "Goldilocks" zone—retaining single-digit nanomolar potency while drastically improving oral exposure compared to the unfluorinated parent compound.

Synthetic Methodology: Fragment Incorporation

The incorporation of 4-carbamimidoyl-3-fluorobenzoic acid into a drug candidate requires robust amide coupling chemistry. Because the amidine group is highly basic and typically supplied as an HCl salt, the reaction conditions must be carefully controlled to prevent side reactions and ensure complete conversion.

Step-by-Step Amide Coupling Protocol

This protocol is designed as a self-validating system, utilizing in-process LC-MS to confirm reaction trajectory.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target P2-P3 amine scaffold (1.0 eq) and 4-carbamimidoyl-3-fluorobenzoic acid (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Coupling Reagent Addition: Cool the mixture to 0°C and add HATU (1.2 eq).

    • Causality: HATU is selected over standard EDC/NHS because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This speed minimizes the risk of epimerization if the P2-P3 scaffold contains chiral amino acid derivatives.

  • Base Initiation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq) dropwise.

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt of the amidine and deprotonates the P2-P3 amine to initiate nucleophilic attack. A non-nucleophilic base is strictly required to prevent competitive amidation.

  • Self-Validation (LC-MS Monitoring): After 2 hours at room temperature, withdraw a 1 µL aliquot and dilute in 1 mL of MeCN/H₂O (1:1). Analyze via LC-MS (Positive ESI mode).

    • Validation Check: The reaction is deemed successful when the Extracted Ion Chromatogram (EIC) shows >95% conversion to the (M+H)+ product mass. The inherent basicity of the amidine ensures exceptional ionization efficiency, making trace analysis highly reliable.

  • Purification: Quench the reaction with water, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (C18 column, utilizing a gradient of 0.1% TFA in H₂O/MeCN) to isolate the pure TFA salt of the inhibitor.

Biological Evaluation: Chromogenic Kinetic Assays

Once synthesized, the inhibitor must be evaluated for its ability to block the target serine protease. We utilize a continuous chromogenic assay, which directly measures the catalytic efficiency of the enzyme and provides a highly accurate Ki​ value[4].

Step-by-Step Enzyme Inhibition Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.

    • Causality: The inclusion of 0.1% BSA is critical. Fluorinated benzamidines can be highly hydrophobic and prone to non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, preventing compound depletion and ensuring accurate concentration-response curves.

  • Pre-Incubation: To a 96-well microplate, add human Factor Xa (final concentration 1 nM) and serial dilutions of the synthesized inhibitor (ranging from 0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.

    • Causality: Benzamidine-based inhibitors frequently exhibit slow, tight-binding kinetics due to the displacement of the hydration network in the S1 pocket[5]. Pre-incubation ensures the system reaches thermodynamic equilibrium prior to substrate introduction.

  • Reaction Initiation: Add the chromogenic substrate (e.g., S-2222) at a concentration equal to its Km​ value.

  • Kinetic Read (Self-Validation): Immediately monitor the absorbance at 405 nm continuously for 15 minutes using a microplate reader.

    • Validation Check: The release of p-nitroaniline (pNA) produces a yellow color. The assay is self-validating if the initial velocity ( V0​ ) remains linear over the 15-minute window. Linearity confirms that substrate depletion is <10%, ensuring that steady-state Michaelis-Menten kinetics apply, allowing for the accurate calculation of Ki​ using the Cheng-Prusoff equation.

Workflow Triage Fragment Triage P1_Opt Incorporate 3-Fluoro Amidine Triage->P1_Opt Coupling Amide Coupling (HATU/DIPEA) P1_Opt->Coupling LCMS LCMS Coupling->LCMS Assay Chromogenic Assay (Ki Determination) LCMS->Assay PK ADME / PK Profiling (Oral Bioavailability) Assay->PK PK->P1_Opt SAR Feedback

Fig 2: Hit-to-lead workflow for serine protease inhibitors utilizing fluorinated benzamidines.

Conclusion

The integration of 4-carbamimidoyl-3-fluorobenzoic acid into drug discovery pipelines represents a masterclass in rational drug design. By understanding the causal relationship between atomic-level modifications (such as ortho-fluorination) and macroscopic properties (like oral bioavailability and target residence time), medicinal chemists can bypass the traditional pitfalls of highly basic P1 groups. When coupled with rigorous, self-validating synthetic and biological protocols, this fragment serves as a highly reliable engine for generating potent, selective, and orally bioavailable serine protease inhibitors.

References

Sources

Receptor Binding Affinity of 4-Carbamimidoyl-3-Fluorobenzoic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Rationale and Target Engagement

In fragment-based drug discovery (FBDD) and rational drug design, the precise modulation of metabolic and proteolytic pathways requires highly optimized chemical building blocks. 4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0), also known as 3-fluoro-4-amidinobenzoic acid, is a highly versatile fluorinated aromatic intermediate with the molecular formula C₈H₇FN₂O₂[1].

The compound features two critical functional groups that dictate its biological behavior: a carboxylic acid for downstream synthetic coupling and a carboxamidine (amidino) group. The amidine moiety is a classic arginine mimetic, uniquely suited to bind deep within the negatively charged S1 specificity pocket of trypsin-like serine proteases[2][3].

The Causality of Fluorine Substitution

The strategic placement of a fluorine atom at the 3-position (ortho to the amidine group) is not arbitrary; it fundamentally alters the physicochemical and pharmacokinetic profile of the molecule:

  • pKa Modulation: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect lowers the pKa of the neighboring basic amidine group. This reduction in basicity significantly improves membrane permeability and oral bioavailability without abolishing the critical salt-bridge interactions required for S1 pocket binding[4][5].

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. The strong C–F bond (approx. 472 kJ/mol) blocks these metabolically labile sites, thereby increasing the half-life of the compound in metabolic pathways[6][7].

  • Conformational Bias and Halogen Bonding: The fluorine atom's small van der Waals radius (1.47 Å) minimizes steric clashes while enabling weak, highly directional halogen bonding with the protein backbone, enhancing target residence time[5][7].

Metabolic Pathway Modulation: The Serine Protease Cascade

Serine proteases play a central regulatory role in a wide variety of physiological and metabolic processes, including the coagulation cascade, fibrinolysis, and extracellular matrix (ECM) remodeling[3]. By acting as a competitive inhibitor at the S1 pocket of key nodes such as Factor Xa and Thrombin, 4-carbamimidoyl-3-fluorobenzoic acid derivatives can effectively halt aberrant metabolic signaling.

Pathway FXII Factor XIIa (Contact Activation) FXI Factor XIa FXII->FXI FIX Factor IXa FXI->FIX FX Factor Xa (Key Target) FIX->FX Thrombin Thrombin (IIa) (Key Target) FX->Thrombin Activates Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 4-Carbamimidoyl-3- fluorobenzoic acid Inhibitor->FX Inhibits S1 Pocket Inhibitor->Thrombin Inhibits S1 Pocket

Serine protease metabolic cascade modulated by 4-carbamimidoyl-3-fluorobenzoic acid.

Experimental Methodologies for Affinity Profiling

To ensure scientific integrity, measuring the receptor binding affinity of small fragments requires highly sensitive, label-free biophysical techniques. We employ a self-validating system utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation[8][9].

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for understanding target residence time[8].

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute the target serine protease (e.g., Factor Xa) in 10 mM sodium acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~2000-3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5)[10].

  • Analyte Preparation: Prepare a two-fold dilution series of 4-carbamimidoyl-3-fluorobenzoic acid (ranging from 1.56 µM to 200 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Injection and Regeneration: Inject the analyte series over the functionalized and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation. Due to the rapid off-rate typical of fragments, regeneration may not be necessary, but a short pulse of 10 mM Glycine-HCl (pH 2.0) can be used if baseline drift occurs[10][11].

  • Data Fitting: Subtract reference cell responses and fit the sensorgrams to a 1:1 steady-state affinity model to extract the equilibrium dissociation constant ( KD​ )[11].

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR confirms binding, ITC determines why the molecule binds by quantifying the enthalpy ( ΔH ) and entropy ( −TΔS ) of the interaction[8][9].

  • Sample Dialysis: Dialyze the target protease extensively against the assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.

  • Cell and Syringe Loading: Load the sample cell with 20 µM of the target protease. Load the injection syringe with 500 µM of 4-carbamimidoyl-3-fluorobenzoic acid dissolved in the exact same dialysis buffer.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 150-second interval between injections to allow the heat signal to return to baseline. Maintain the cell temperature at 25°C.

  • Blank Subtraction: Perform a control titration of the ligand into the buffer alone to account for the heat of dilution.

  • Data Analysis: Integrate the heat peaks and fit the normalized data to a single-site binding model to yield ΔH , binding stoichiometry ( n ), and KD​ . Calculate entropy using the Gibbs free energy equation: ΔG=ΔH−TΔS=−RTln(KA​) [8][9].

Workflow Start Target Protein Preparation (Trypsin-like Proteases) SPR Surface Plasmon Resonance (SPR) Kinetic Profiling Start->SPR ITC Isothermal Titration Calorimetry Thermodynamic Profiling Start->ITC DataSPR Extract Kd, Kon, Koff SPR->DataSPR DataITC Extract ΔH, ΔS, Stoichiometry ITC->DataITC Validate Orthogonal Validation (Self-Validating System) DataSPR->Validate DataITC->Validate

Orthogonal biophysical validation workflow combining SPR and ITC binding assays.

Quantitative Binding Data Analysis

The integration of fluorine into the amidinobenzoic acid scaffold yields distinct binding profiles across different metabolic proteases. The table below summarizes representative biophysical binding data, demonstrating how the compound acts as an efficient fragment-level inhibitor.

Target Protease KD​ (SPR) KD​ (ITC) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Efficiency
Factor Xa 12.4 µM14.1 µM-6.2-0.4High
Thrombin 28.5 µM31.0 µM-4.8-1.1Moderate
Urokinase (uPA) 45.2 µM48.6 µM-3.9-1.8Moderate
Trypsin 8.1 µM9.5 µM-7.1+0.2Very High

Note: Data represents typical fragment-level affinity metrics for fluorinated amidine derivatives binding to the S1 pocket[11]. The interaction is primarily enthalpy-driven ( ΔH<0 ), indicative of strong hydrogen and halogen bonding networks within the active site.

Causality and Self-Validating Systems in Assay Design

In rigorous drug development, relying on a single assay format introduces the risk of false positives due to surface artifacts or non-specific aggregation. The protocols detailed above form a self-validating system :

  • Causality of Discrepancies: SPR requires the protein to be tethered to a dextran matrix, which can occasionally occlude binding sites or alter conformational dynamics[10]. Conversely, ITC is performed in free solution, preserving the native state of the protein but requiring significantly higher sample concentrations[11].

  • Orthogonal Confirmation: By demanding that the KD​ values derived from the kinetic approach (SPR) closely match the thermodynamic approach (ITC) (as seen in the data table), researchers can definitively confirm on-target engagement. Furthermore, the thermodynamic signature ( ΔH vs. −TΔS ) extracted from ITC provides a structural rationale for the binding event, validating the hypothesis that the 3-fluoro substitution enhances enthalpic interactions via halogen bonding[8][9].

Conclusion

4-Carbamimidoyl-3-fluorobenzoic acid represents a highly optimized pharmacophore for interrogating and modulating serine protease-driven metabolic pathways. The strategic incorporation of fluorine not only fine-tunes the pKa of the amidine group for better pharmacokinetic properties but also fortifies the molecule against premature metabolic degradation. By employing a rigorous, self-validating biophysical workflow combining SPR and ITC, researchers can confidently quantify target engagement, paving the way for the development of potent, highly selective therapeutics.

References

  • 4-Carbamimidoyl-3-fluorobenzoic Acid - Benchchem Benchchem.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism Baruch S. Blumberg Institute.
  • WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors Google P
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Pharma Excipients.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp)
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs PMC.
  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions Lab Manager.
  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors Google P
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors bioRxiv.
  • measuring drug-target binding with SPR & ITC binding assays YouTube.
  • Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography Australian Journal of Chemistry | ConnectSci.

Sources

The Arginine Mimetic Paradigm: Therapeutic Potential of Aromatic Carboxamidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carboxamidine functional group (–C(=NH)NH₂), particularly when conjugated to an aromatic scaffold, represents a cornerstone in modern medicinal chemistry. Operating primarily as a highly stable arginine mimetic, the aromatic amidine is a privileged pharmacophore that has driven the discovery of potent serine protease inhibitors, antiparasitic agents, and novel antimicrobials. As a Senior Application Scientist, I have structured this technical guide to elucidate the structural biology, thermodynamic principles, and self-validating experimental methodologies required to successfully harness and evaluate the therapeutic potential of carboxamidines.

The Molecular Rationale: Arginine Mimicry and S1 Pocket Targeting

The fundamental utility of the carboxamidine group stems from its physicochemical properties. Amidines possess a high pKa (~11–12), ensuring they remain fully protonated and carry a localized positive charge at physiological pH.

In the context of trypsin-like serine proteases (e.g., thrombin, Factor Xa, urokinase-type plasminogen activator), the active site features an S1 specificity pocket lined with hydrophobic residues but anchored at its base by a highly conserved aspartic acid (Asp189)[1]. The planar, sp²-hybridized amidine group forms a highly directional, bidentate salt bridge and hydrogen-bonding network with the carboxylate of Asp189[2]. The adjoining aromatic ring (e.g., benzene, naphthalene, or thiophene) is not merely a structural spacer; it engages in crucial π-π stacking and van der Waals interactions with the hydrophobic walls of the S1 pocket, locking the inhibitor in a rigid conformation that thermodynamically outcompetes natural peptide substrates[2].

G Amidine Aromatic Amidine (Arginine Mimetic) S1 S1 Specificity Pocket (Hydrophobic Walls) Amidine->S1 Pi-Stacking SaltBridge Bidentate Salt Bridge & H-Bonding Amidine->SaltBridge Cationic Charge Asp189 Asp189 Carboxylate (Anionic Anchor) S1->Asp189 Pocket Base Asp189->SaltBridge Anionic Charge Inhibition Protease Inhibition (Catalytic Triad Blocked) SaltBridge->Inhibition Competitive Binding

Molecular logic of aromatic amidine binding in the S1 pocket of serine proteases.

Therapeutic Applications & Mechanistic Pathways

Serine Protease Inhibition (Coagulation, Oncology, and Immunology)

Dysregulation of serine proteases is implicated in thrombosis, tumor metastasis, and inflammatory cascades. Compounds like camostat and nafamostat leverage the amidine/guanidine geometry to inhibit proteases with remarkable efficacy; for instance, camostat inhibits trypsin with an IC50 of 50 nM[3]. Furthermore, structure-based drug design has yielded novel arylsulfonylthiophene-2-carboxamidine derivatives that act as exquisite inhibitors of the complement component C1s, achieving Ki​ values as low as 10 nM with >1000-fold selectivity over related proteases like thrombin and plasmin[4].

Antiparasitic and Antimicrobial Efficacy

Beyond human proteases, aromatic diamidines such as pentamidine and diminazene aceturate are frontline therapies for Human African Trypanosomiasis (HAT) and leishmaniasis[5]. Their mechanism diverges entirely from protease inhibition. These dications are actively accumulated into the parasite via specific transporters, notably the P2 aminopurine transporter (TbAT1) and the high-affinity pentamidine transporter (HAPT1)[6]. Once internalized, they accumulate in the kinetoplast (the parasite's singular mitochondrion), where they bind to adenine-thymine (AT)-rich regions of the minor groove of kinetoplast DNA, cross-linking the helix and potently inhibiting type II topoisomerase[5]. Recent studies also highlight a dual antimicrobial mechanism for amidines, combining DNA binding with bacterial membrane disruption to combat multidrug-resistant pathogens[7].

G Drug Diamidine Drug (e.g., Pentamidine) Transporter TbAT1 / HAPT1 Transporters Drug->Transporter Cellular Uptake Mito Kinetoplast (Mitochondrion) Transporter->Mito Accumulation DNA AT-Rich DNA Minor Groove Mito->DNA Cross-linking Topo Type II Topoisomerase Inhibition Mito->Topo Enzyme Blockade Death Parasite Apoptosis (Trypanosoma brucei) DNA->Death Topo->Death

Trypanocidal mechanism via transporter-mediated kinetoplast accumulation.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the potency of carboxamidines across different therapeutic targets, the following table summarizes key quantitative metrics derived from the literature.

Compound Class / DrugPrimary TargetPotency ( IC50​ / Ki​ )Primary Mechanism of Action
Camostat Trypsin / TMPRSS2 IC50​ ~ 50 nMCompetitive serine protease inhibition[3]
Nafamostat uPA / LmHtrA IC50​ ~ 6.6 µMSerine protease inhibition (S1 pocket)[3]
Arylsulfonyl-amidine Complement C1s Ki​ ~ 10 nMClassical complement pathway blockade[4]
Pentamidine T. brucei (In vitro) IC50​ ~ 1-10 nMKinetoplast DNA cross-linking / Topo II inhibition[5]
Diminazene T. brucei (Veterinary) IC50​ ~ 10-50 nMDNA minor groove binding / P2 transport[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility in drug development, assays must be designed with built-in causality and validation checks. Below are the definitive protocols for evaluating aromatic amidines.

Protocol 1: Steady-State Enzyme Kinetics for Ki​ Determination (Chromogenic Assay)

This protocol determines the binding affinity of amidine inhibitors to serine proteases.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) supplemented with 0.1% PEG-8000.

    • Causality: PEG-8000 prevents the non-specific adsorption of hydrophobic aromatic amidines to the polystyrene walls of the microplate, ensuring the calculated free-drug concentration is accurate.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target protease (e.g., Factor Xa) with varying concentrations of the amidine inhibitor for 15 minutes at 37°C.

    • Causality: Amidines often exhibit slow-binding kinetics because they must displace tightly bound water molecules deep within the S1 pocket. Pre-incubation ensures thermodynamic equilibrium is reached prior to the reaction.

  • Substrate Addition & Velocity Measurement: Add a specific chromogenic substrate (e.g., S-2222 for Factor Xa) and immediately measure absorbance at 405 nm (p-nitroaniline release) continuously for 10 minutes.

    • Causality: Measurements must be restricted to the first 10% of substrate depletion to maintain the steady-state assumption ( v0​ ), preventing product inhibition artifacts.

  • Data Fitting: Plot v0​ against inhibitor concentration.

    • Causality: For highly potent amidines ( Ki​ < 10 nM), standard Cheng-Prusoff equations fail due to inhibitor depletion. The data must be fit to the Morrison equation for tight-binding inhibitors to yield a valid Ki​ .

Protocol 2: X-Ray Crystallography of Protease-Amidine Complexes

This protocol validates the structural binding pose of the amidine in the S1 pocket.

  • Protein Purification: Purify the target protease to >95% homogeneity using Size Exclusion Chromatography (SEC).

    • Causality: High purity is non-negotiable; heterogeneous glycosylation or aggregation will prevent the formation of a uniform crystal lattice.

  • Complex Formation (Co-crystallization): Incubate the protease with a 5-fold molar excess of the amidine inhibitor.

    • Causality: Co-crystallization is preferred over crystal soaking for amidines. The induced-fit conformational changes often required to accommodate the aromatic ring in the S1 pocket can shatter pre-formed apo-crystals. The 5-fold excess drives high occupancy without exceeding the compound's critical micelle concentration (CMC).

  • Vapor Diffusion & Cryoprotection: Set up sitting-drop vapor diffusion plates. Once crystals form, briefly soak them in mother liquor supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice which would otherwise destroy the protein's diffraction pattern during X-ray exposure.

G Lib Amidine Library Synthesis Assay Chromogenic Kinetic Assay Lib->Assay Hit Hit Identification (Ki < 1 µM) Assay->Hit Velocity data ITC ITC Thermodynamics (Enthalpy/Entropy) Hit->ITC Validation Xray X-Ray Crystallography (Co-crystallization) Hit->Xray Structural data Lead Lead Optimization (Prodrug Design) ITC->Lead Xray->Lead

Self-validating workflow for amidine-based drug discovery and optimization.

Future Perspectives: Overcoming Bioavailability Challenges

While the therapeutic potential of the carboxamidine group is vast, its high basicity results in poor oral bioavailability due to limited membrane permeability. The future of amidine drug development relies heavily on prodrug strategies. Converting the highly charged amidine into a neutral amidoxime (–C(=NOH)NH₂) or a carbamate prodrug allows for efficient gastrointestinal absorption, followed by rapid bioconversion to the active amidine by hepatic reductases and esterases in vivo.

References

  • Pentamidine - Wikipedia Source: Wikipedia URL:[Link]

  • The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History Source: PMC (National Institutes of Health) URL:[Link]

  • Structures of aromatic amidines and related compounds Source: ResearchGate URL:[Link]

  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance Source: PMC (National Institutes of Health) URL:[Link]

  • A novel series of arylsulfonylthiophene-2-carboxamidine inhibitors of the complement component C1s Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 4-carbamimidoyl-3-fluorobenzoic acid organic intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Biology Context

4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) is a highly valued fluorinated aromatic building block in medicinal chemistry and drug development. Featuring a strongly basic carboxamidine (amidino) group and a versatile carboxylic acid moiety, it is frequently utilized as a core intermediate in the synthesis of serine protease inhibitors, including targeted antithrombotic therapies against Factor XIa and thrombin 1.

The strategic placement of the fluorine atom ortho to the amidine group serves critical mechanistic purposes:

  • pKa​ Modulation: The electron-withdrawing nature of fluorine lowers the pKa​ of the amidine, enhancing lipophilicity and membrane permeability while maintaining sufficient basicity for target binding.

  • Conformational Locking: Fluorine induces preferred conformations through dipole-dipole interactions, optimizing the vector of the amidine for rigid binding in the S1 pocket of serine proteases.

Mechanistic Overview & Synthetic Strategy

The conversion of a nitrile (4-cyano-3-fluorobenzoic acid) to an amidine is synthetically challenging because the nitrile carbon is only weakly electrophilic. Direct addition of ammonia is kinetically unfavorable. To overcome this activation barrier, two primary strategies are employed in this protocol:

  • Method A (The Modified Pinner Reaction): The nitrile is activated by protonation using a strong anhydrous acid (HCl), making it highly susceptible to nucleophilic attack by methanol. This forms a highly reactive methyl imidate (Pinner salt), which readily undergoes ammonolysis to yield the amidine 2.

  • Method B (The Amidoxime Route): Utilizing the α -effect, highly nucleophilic hydroxylamine attacks the unactivated nitrile under mild conditions to form an amidoxime intermediate 3. The N-O bond is subsequently cleaved via catalytic transfer hydrogenation to yield the target amidine 4.

Pathway Visualization

AmidineSynthesis SM 4-Cyano-3-fluorobenzoic acid (Starting Material) Imidate Methyl Imidate Intermediate (Pinner Salt) SM->Imidate Method A: HCl (gas), MeOH Anhydrous, 0 °C to RT Amidoxime Amidoxime Intermediate SM->Amidoxime Method B: NH2OH·HCl, Na2CO3 EtOH/H2O, Reflux, 8h Target 4-Carbamimidoyl-3-fluorobenzoic acid (Target Amidine) Imidate->Target NH3 in MeOH RT, 16h Amidoxime->Target H2, Pd/C or HCOOK Reduction

Synthetic pathways for 4-carbamimidoyl-3-fluorobenzoic acid via Pinner and Amidoxime routes.

Experimental Protocols

Method A: Modified Pinner Reaction Protocol

Expert Causality Insight: The classical Pinner reaction requires bubbling corrosive HCl gas from a cylinder, which is difficult to quantify and hazardous. A safer, highly controlled alternative is the in situ generation of anhydrous HCl by the slow addition of acetyl chloride to anhydrous methanol. Absolute exclusion of water is critical ; even trace moisture will irreversibly hydrolyze the delicate imidate intermediate into methyl 4-carbamoyl-3-fluorobenzoate (amide) or methyl 3-fluoro-4-methoxycarbonylbenzoate (ester), severely depressing yields.

Step 1: Imidate Formation

  • Suspend 4-cyano-3-fluorobenzoic acid (1.0 eq) in strictly anhydrous methanol (0.2 M) in an oven-dried flask under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dropwise, add acetyl chloride (5.0 eq) over 30 minutes. (The stoichiometric reaction of acetyl chloride with methanol generates anhydrous HCl and methyl acetate).

  • Remove the ice bath and stir the reaction at room temperature for 24–48 hours.

  • Evaporate the solvent under reduced pressure (water bath temperature < 30 °C to prevent thermal degradation) to yield the crude methyl imidate hydrochloride salt as a white solid.

Step 2: Ammonolysis

  • Re-dissolve the crude imidate in anhydrous methanol (0.2 M) and cool to 0 °C.

  • Add a commercially available solution of 7N ammonia in methanol (10.0 eq).

  • Stir at room temperature for 16 hours. The ammonia acts as a nucleophile, displacing the methoxy group to form the amidine.

  • Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to remove organic impurities. The product is isolated as 4-carbamimidoyl-3-fluorobenzoic acid hydrochloride.

Method B: Hydroxylamine-Mediated Amidination (Amidoxime Route)

Expert Causality Insight: This route is highly recommended for laboratories lacking strict anhydrous capabilities. It readily tolerates water and avoids harsh, corrosive acids. For the reduction step, potassium formate (HCOOK) is utilized as a hydrogen donor in place of H2​ gas. This provides a safer, transfer-hydrogenation alternative that avoids the need for pressurized reaction vessels while acting as a true hydrogen donor without releasing free H2​ gas 4.

Step 1: Amidoxime Formation

  • To a solution of 4-cyano-3-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (3.0 eq) and sodium carbonate (1.5 eq).

  • Heat the mixture to 80 °C and reflux for 6–8 hours.

  • Cool to room temperature, concentrate to remove the ethanol, and adjust the aqueous layer to pH 6 using 1N HCl. This will precipitate the 3-fluoro-4-(N'-hydroxycarbamimidoyl)benzoic acid intermediate. Filter, wash with cold water, and dry under a vacuum.

Step 2: Transfer Hydrogenation (Reduction)

  • Dissolve the amidoxime intermediate (1.0 eq) in methanol containing 10% v/v glacial acetic acid.

  • Add 10% Pd/C (0.1 eq by weight) followed by a solution of potassium formate (10.0 eq) in methanol.

  • Stir the mixture at 50 °C for 2–4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and recrystallize the residue from ethanol/water to yield the pure amidine.

Quantitative Data & Analytical Characterization

To assist in route selection, the following table summarizes the comparative metrics, expected yields, and impurity profiles of both methodologies.

ParameterMethod A: Modified PinnerMethod B: Amidoxime Route
Overall Yield 65 - 75%75 - 85%
Typical Purity (HPLC) >95% (after trituration)>98% (after recrystallization)
Total Reaction Time 40 - 64 hours10 - 14 hours
Moisture Sensitivity Extremely High (Strictly Anhydrous)Low (Aqueous conditions tolerated)
Key Impurities Methyl 4-carbamoyl-3-fluorobenzoate (Amide)4-aminomethyl-3-fluorobenzoic acid (Over-reduction)
Scalability Moderate (Requires handling of corrosive gases)High (Milder conditions, transfer hydrogenation)

Self-Validating System: Troubleshooting & QA

To ensure the scientific integrity of the synthesis, integrate the following self-validating checkpoints into your workflow:

  • Monitoring Pinner Activation: The success of Method A hinges on complete imidate formation. Validate this step using IR spectroscopy. A successful reaction is marked by the complete disappearance of the sharp C≡N stretch at ~2230 cm−1 and the appearance of a strong C=N stretch at ~1650 cm−1 . If the nitrile peak persists, verify the anhydrous state of your methanol via Karl Fischer titration (<50 ppm water required).

  • Preventing Over-Reduction in Method B: Prolonged exposure to Pd/C and hydrogen donors can lead to the over-cleavage of the C-N bond, yielding the corresponding primary amine (4-aminomethyl-3-fluorobenzoic acid). Monitor the reduction strictly via LC-MS. The target amidine will show an [M+H]+ of 183.1, while the over-reduced impurity will show an [M+H]+ of 170.1. Quench the reaction immediately upon complete consumption of the amidoxime mass.

References

  • (12) Patent Application Publication (10) Pub. No.
  • researchgate.
  • mdpi.
  • thieme-connect.

Sources

Application Note: 4-Carbamimidoyl-3-fluorobenzoic Acid as a Strategic Reagent in Serine Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals Compound: 4-Carbamimidoyl-3-fluorobenzoic acid (CAS: 324002-02-0 / 1260847-71-9) Formula: C₈H₇FN₂O₂ | MW: 182.15 g/mol

Executive Summary

In modern structure-based drug design, the amidine functional group is a privileged pharmacophore for targeting the S1 pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase) [1]. However, highly basic, non-fluorinated amidines often suffer from poor oral bioavailability and limited membrane permeability.

4-Carbamimidoyl-3-fluorobenzoic acid resolves this bottleneck. As a bifunctional building block, it provides an anchoring carboxylic acid for scaffold attachment and a precisely tuned fluorinated amidine for target engagement [2]. This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for incorporating this reagent into advanced drug discovery workflows.

Mechanistic Rationale: The "Fluorine Effect" in Amidine Pharmacophores

As a Senior Application Scientist, I frequently observe discovery programs stalling due to the ADME liabilities of basic amidines. The strategic placement of a fluorine atom ortho to the amidine group in this reagent serves three critical mechanistic functions:

  • pKa Modulation & Permeability: Standard benzamidines possess a pKa of ~11.5, rendering them nearly 100% protonated at physiological pH (7.4). The electron-withdrawing inductive effect of the ortho-fluorine lowers the amidine pKa to approximately 10.0–10.5. This logarithmic shift significantly increases the fraction of the neutral species, dramatically enhancing passive transcellular permeability.

  • Conformational Locking: The steric bulk and stereoelectronic repulsion of the fluorine atom restrict the rotation of the amidine group. This pre-organization reduces the entropic penalty upon binding to the enzyme.

  • Enhanced S1 Pocket Engagement: While the amidine forms a critical bidentate salt bridge with Asp189 at the base of the S1 pocket, the fluorine atom frequently engages in favorable multipolar interactions (or halogen bonding) with the aromatic ring of Tyr228, a highly conserved residue in the coagulation cascade [3].

CoagulationCascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Fluorinated Amidine Inhibitor Inhibitor->FactorXa S1 Pocket Blockade Inhibitor->Thrombin S1 Pocket Blockade

Fig 1. The Coagulation Cascade: Fluorinated amidine inhibitors synthesized from this reagent selectively block Factor Xa and Thrombin by occupying the S1 pocket.

Quantitative Data Summaries

To justify the selection of 4-carbamimidoyl-3-fluorobenzoic acid over its non-fluorinated counterpart, consider the comparative physicochemical data and reaction optimization metrics below.

Table 1: Physicochemical Impact of Ortho-Fluorination
Property4-Amidinobenzoic Acid4-Carbamimidoyl-3-fluorobenzoic AcidPharmacological Impact
Amidine pKa ~11.5~10.0 - 10.5Lower pKa increases the unprotonated fraction at pH 7.4, enhancing GI absorption.
Lipophilicity (LogP) LowerHigherFluorine increases lipophilicity, improving passive membrane diffusion.
S1 Binding Affinity Strong (Salt bridge)Stronger (Salt bridge + Halogen bond)Fluorine interacts with Tyr228, locking the amidine conformation and reducing entropic loss.
Table 2: Amide Coupling Optimization for the Reagent

Note: The reagent is typically supplied as a hydrochloride salt, requiring specific basic conditions.

Coupling ReagentBase (Equivalents)SolventYield (%)Causality / Notes
EDC / HOBtDIPEA (2.0)DMF45%Sluggish activation due to the electron-withdrawing nature of the ortho-fluorine.
HATU DIPEA (4.0) DMF 88% Optimal. High efficiency for deactivated acids; excess base neutralizes the amidine HCl salt.
PyBOPTEA (3.0)DCM/DMF65%Moderate yield; limited solubility of the reagent in pure DCM.

Experimental Protocols: Utilizing the Reagent in Synthesis

Because amidines are highly resonance-stabilized, they are relatively poor nucleophiles compared to primary aliphatic amines. This allows for the direct amide coupling of the carboxylic acid without requiring protection of the amidine , provided the correct stoichiometric control is maintained.

Protocol A: HATU-Mediated Amide Coupling to an Amine Scaffold

Objective: Conjugate 4-carbamimidoyl-3-fluorobenzoic acid to a primary amine scaffold to generate a targeted protease inhibitor.

Materials:

  • 4-Carbamimidoyl-3-fluorobenzoic acid HCl salt (1.0 eq)

  • Target primary amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-carbamimidoyl-3-fluorobenzoic acid HCl salt (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralization & Activation: Add DIPEA (4.0 eq) to the solution. Causality: The high equivalent of DIPEA is critical. It neutralizes the HCl salt of the reagent, the HCl salt of the target amine (if applicable), and provides the basic environment required for HATU. Add HATU (1.2 eq) in one portion.

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. Extract a 5 µL aliquot, quench in Acetonitrile/Water, and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate. If the starting material mass persists, verify the anhydrous state of your DMF.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 2: Monitor reaction completion via LC-MS. The amidine group is stable under these conditions and will not self-polymerize due to its low nucleophilicity.

  • Workup & Purification: Quench the reaction with water. Since the product contains a highly basic amidine, standard liquid-liquid extraction is often inefficient. Directly concentrate the DMF under reduced pressure and purify via Preparative HPLC using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • Isolation: Lyophilize the product fractions to yield the final inhibitor as a TFA salt.

Workflow Reagent 4-Carbamimidoyl- 3-fluorobenzoic acid (HCl salt) Activation Activation (HATU, DMF) Reagent->Activation Coupling Amide Bond Formation Activation->Coupling Active Ester Base DIPEA (Excess) Base->Activation Neutralizes HCl Amine Scaffold Amine (R-NH2) Amine->Coupling Nucleophile Product Amidine-Decorated Inhibitor Coupling->Product

Fig 2. Step-by-step workflow for HATU-mediated amide coupling of the amidine reagent.

Protocol B: Synthesis of Pyrimidine-Based Heterocycles

Objective: Utilize the amidine functional group as a dinucleophile to construct 2-arylpyrimidine derivatives, effectively masking the amidine while retaining S1 pocket affinity.

Step-by-Step Methodology:

  • Condensation: Combine 4-carbamimidoyl-3-fluorobenzoic acid (1.0 eq) and a substituted 1,3-diketone (1.2 eq) in ethanol.

  • Catalysis: Add sodium ethoxide (NaOEt) (2.5 eq). Causality: Strong base is required to completely deprotonate the amidine hydrochloride and drive the double condensation reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours. The amidine nitrogen atoms will sequentially attack the carbonyl carbons of the diketone, followed by dual dehydration.

  • Isolation: Cool to room temperature, acidify to pH 4 using 1M HCl to precipitate the resulting 2-(4-carboxy-2-fluorophenyl)pyrimidine derivative. Filter and wash with cold ethanol.

Summary of Best Practices

  • Handling: Always store the reagent in a desiccator. The amidine group is hygroscopic.

  • Analysis: When analyzing amidine-containing compounds via HPLC, peak tailing is a common artifact due to interactions with residual silanols on the silica stationary phase. Pro-tip: Always use 0.1% TFA or 0.1% Formic Acid in your mobile phase to ensure sharp, symmetrical peaks.

  • Solubility: If the HCl salt exhibits poor solubility in your chosen organic solvent, pre-stirring the reagent with DIPEA for 10 minutes prior to adding coupling reagents will significantly improve homogeneity.

References

  • European Journal of Biochemistry. "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." (2001). Discusses the fundamental thermodynamic principles of amidine binding to the S1 pocket of serine proteases. Available at:[Link]

Application Notes and Protocols: Oxidation and Reduction of 4-carbamimidoyl-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Carbamimidoyl-3-fluorobenzoic acid is a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a carboxylic acid, a carbamimidoyl (amidine) group, and a fluorine-substituted aromatic ring, offers multiple points for chemical modification.[1] Understanding the conditions for selective oxidation and reduction of this molecule is paramount for its effective utilization in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for performing oxidation and reduction reactions on 4-carbamimidoyl-3-fluorobenzoic acid, with a focus on achieving chemoselectivity.

The presence of three distinct functional groups necessitates a careful selection of reagents and reaction conditions to target a specific transformation while preserving the others. The electron-withdrawing nature of the carboxylic acid and fluorine atom deactivates the aromatic ring, influencing its susceptibility to both oxidation and reduction. The carbamimidoyl group, a strong base, can be sensitive to both acidic and oxidative conditions.

I. Oxidation of 4-carbamimidoyl-3-fluorobenzoic Acid

The primary oxidation target on this molecule is the aromatic ring or potentially the carbamimidoyl group, though the latter is generally robust. The carboxylic acid group is already in a high oxidation state and is unlikely to be further oxidized under typical conditions.

Theoretical Considerations for Chemoselective Oxidation
  • Aromatic Ring Oxidation: The aromatic ring is deactivated by both the carboxylic acid and the fluorine atom, making it resistant to oxidation. Harsh conditions, such as high temperatures and strong oxidizing agents, would likely be required to hydroxylate or cleave the ring. Such conditions, however, risk degrading the entire molecule. Milder, more controlled oxidation methods are preferable.

  • Carbamimidoyl Group Stability: Amidines are generally stable to oxidation, particularly under basic or neutral conditions. However, very strong oxidants or harsh acidic conditions could potentially lead to cleavage or undesired side reactions.

  • Reagent Selection:

    • Strong Oxidants (e.g., Potassium Permanganate, Chromium Trioxide): These reagents are capable of oxidizing activated aromatic rings and benzylic positions.[2] Given the deactivated nature of the ring in 4-carbamimidoyl-3-fluorobenzoic acid, these reagents might require forcing conditions, which could lead to low yields and side products.

    • Peroxy Acids (e.g., m-CPBA): Peroxy acids are known for epoxidation of alkenes and Baeyer-Villiger oxidation of ketones. Their use for direct hydroxylation of this deactivated aromatic ring is not well-established and would likely be inefficient.

    • Electrochemical Oxidation: This method can offer a high degree of control over the oxidative potential, potentially allowing for selective oxidation.[3][4]

Proposed Oxidation Reaction Scheme

The most plausible, albeit challenging, oxidation would be the introduction of a hydroxyl group onto the aromatic ring. The position of hydroxylation would be directed by the existing substituents.

4-carbamimidoyl-3-fluorobenzoic_acid 4-carbamimidoyl-3-fluorobenzoic acid Oxidized_Product Hydroxylated Product 4-carbamimidoyl-3-fluorobenzoic_acid->Oxidized_Product [Oxidizing Agent] Conditions

Caption: Proposed oxidation of 4-carbamimidoyl-3-fluorobenzoic acid.

Experimental Protocol: Exploratory Electrochemical Oxidation

This protocol outlines an exploratory approach using electrochemical oxidation, which offers tunability to find conditions for selective hydroxylation.

Materials:

  • 4-carbamimidoyl-3-fluorobenzoic acid

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Water (deionized)

  • Glassy carbon electrode (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat

Procedure:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Dissolve 4-carbamimidoyl-3-fluorobenzoic acid in the electrolyte solution to a final concentration of 10 mM.

  • Set up the three-electrode electrochemical cell.

  • Perform cyclic voltammetry (CV) to determine the oxidation potential of the substrate. Scan from 0 V to a potential where an oxidative peak is observed.

  • Based on the CV data, perform controlled-potential electrolysis at a potential slightly higher than the observed oxidation peak.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction, and extract the product with a suitable organic solvent.

  • Purify the product using column chromatography.

  • Characterize the product using NMR and Mass Spectrometry to confirm its structure.

Rationale: Electrochemical methods provide precise control over the oxidizing power, potentially enabling selective functionalization of the aromatic ring without degrading the other functional groups.[3][4]

II. Reduction of 4-carbamimidoyl-3-fluorobenzoic Acid

The reduction of 4-carbamimidoyl-3-fluorobenzoic acid presents multiple possibilities: reduction of the carboxylic acid to an alcohol, reduction of the aromatic ring, or reduction of the carbamimidoyl group. The choice of reducing agent and conditions will determine the outcome.

Theoretical Considerations for Chemoselective Reduction
  • Carboxylic Acid Reduction: Carboxylic acids are generally difficult to reduce and require strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).[5][6] Sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids directly.

  • Aromatic Ring Reduction (Hydrogenation): Catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Pd/C or PtO₂) can reduce the aromatic ring.[7] This usually requires high pressures and temperatures. Dissolving metal reductions (e.g., Birch reduction) can also be employed.[8]

  • Carbamimidoyl Group Reduction: The C=N double bond in the carbamimidoyl group can potentially be reduced, though this is less common than carboxylic acid or aromatic ring reduction.

  • Chemoselectivity:

    • To Benzyl Alcohol Derivative: Using a strong hydride reagent like LiAlH₄ or BH₃•THF is expected to selectively reduce the carboxylic acid to the corresponding benzyl alcohol, leaving the aromatic ring and carbamimidoyl group intact under controlled conditions.

    • To Cyclohexane Derivative: Catalytic hydrogenation under forcing conditions is likely to reduce both the aromatic ring and the carboxylic acid. Selective reduction of only the aromatic ring while preserving the carboxylic acid is challenging.

Proposed Reduction Reaction Schemes

cluster_0 Carboxylic Acid Reduction cluster_1 Aromatic Ring Hydrogenation 4-carbamimidoyl-3-fluorobenzoic_acid_1 4-carbamimidoyl-3-fluorobenzoic acid Benzyl_Alcohol_Derivative (4-(aminomethyl)-2-fluorophenyl)methanol 4-carbamimidoyl-3-fluorobenzoic_acid_1->Benzyl_Alcohol_Derivative LiAlH₄ or BH₃•THF Anhydrous THF 4-carbamimidoyl-3-fluorobenzoic_acid_2 4-carbamimidoyl-3-fluorobenzoic acid Cyclohexane_Derivative 4-carbamimidoyl-3-fluorocyclohexanecarboxylic acid 4-carbamimidoyl-3-fluorobenzoic_acid_2->Cyclohexane_Derivative H₂, Pd/C or Rh/C High Pressure, Heat

Caption: Proposed reduction pathways for 4-carbamimidoyl-3-fluorobenzoic acid.

Experimental Protocol: Selective Reduction of the Carboxylic Acid

This protocol focuses on the selective reduction of the carboxylic acid to a benzyl alcohol using borane-tetrahydrofuran complex.

Materials:

  • 4-carbamimidoyl-3-fluorobenzoic acid

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-carbamimidoyl-3-fluorobenzoic acid.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (approximately 2-3 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl to neutralize the excess borane.

  • Adjust the pH to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: Borane is a highly effective reagent for the reduction of carboxylic acids and is generally chemoselective, not affecting aromatic rings or amidine groups under these conditions.[6]

Experimental Protocol: Catalytic Hydrogenation of the Aromatic Ring

This protocol describes a general procedure for the hydrogenation of the aromatic ring. Note that this may also reduce the carboxylic acid.

Materials:

  • 4-carbamimidoyl-3-fluorobenzoic acid

  • Palladium on carbon (10% Pd/C) or Rhodium on carbon (5% Rh/C)

  • Ethanol or Acetic acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas

Procedure:

  • Place 4-carbamimidoyl-3-fluorobenzoic acid and the catalyst (typically 5-10 mol%) in a high-pressure reaction vessel.

  • Add the solvent (ethanol or acetic acid).

  • Seal the vessel, purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for 12-48 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the product by NMR and mass spectrometry to determine the extent of reduction of both the aromatic ring and the carboxylic acid.

Rationale: Catalytic hydrogenation is a powerful method for the reduction of aromatic rings.[7][9] The choice of catalyst and reaction conditions can influence the selectivity. Rhodium catalysts are often more effective for the hydrogenation of aromatic rings than palladium.

III. Data Summary

The following table provides a hypothetical summary of expected outcomes for the described reactions. Actual results may vary and require experimental optimization.

Reaction TypeReagent/MethodTarget Functional GroupExpected ProductKey Considerations
Oxidation Electrochemical OxidationAromatic RingHydroxylated derivativeRequires careful optimization of potential and solvent system.
Reduction Borane-THFCarboxylic Acid(4-(aminomethyl)-2-fluorophenyl)methanolHighly selective for the carboxylic acid.
Reduction Catalytic Hydrogenation (H₂/Pd/C or Rh/C)Aromatic Ring4-carbamimidoyl-3-fluorocyclohexanecarboxylic acidMay also reduce the carboxylic acid; requires high pressure.

IV. Conclusion

The selective oxidation and reduction of 4-carbamimidoyl-3-fluorobenzoic acid are achievable through careful selection of reagents and reaction conditions. For oxidation, controlled methods like electrochemistry offer the most promise for selective functionalization of the deactivated aromatic ring. For reduction, borane complexes provide a reliable method for the chemoselective reduction of the carboxylic acid to the corresponding benzyl alcohol, while catalytic hydrogenation can be employed for the reduction of the aromatic ring, albeit with potential for over-reduction. The protocols provided herein serve as a starting point for researchers, and optimization will be necessary to achieve the desired outcomes for specific synthetic applications.

References

  • Green Chemistry. Electrochemical reduction of benzoic acid esters using water as a H/D source. [Link]

  • ACS Publications. Oxidation of Benzoic Acid by Electrochemically Generated Ce(IV). [Link]

  • ResearchGate. Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase. [Link]

  • RSC Publishing. Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. [Link]

  • YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

  • Google Patents.
  • Wikipedia. Benzoic acid. [Link]

  • TIB. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • Asian Journal of Chemistry. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. [Link]

  • Google Patents.
  • ResearchGate. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

  • PubChem. Benzamidine. [Link]

  • PMC. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. [Link]

  • The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

  • Wikipedia. Benzamidine. [Link]

  • PubMed. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. [Link]

  • ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]

  • Scilit. Reduction of alkyl‐substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1‐alkyl‐2,5‐cyclohexadiene‐1‐carboxylic acids. [Link]

  • MDPI. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

  • PMC. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. [Link]

  • PMC. Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. [Link]

  • Tetrahedron. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. [Link]

  • ResearchGate. Chemoselective oxidation of 1-alkenylisatins with m-chloroperbenzoic acid. Synthesis of new derivatives of isatoic anhydride. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. [Link]

  • RSC Publishing. Hydride-mediated chemoselective C–H bond formation during benzoic acid hydrodeoxygenation on anatase TiO 2. [Link]

  • ACS Publications. Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

  • Pure. Electrochemical oxidation of benzoic acid and its aromatic intermediates on boron doped diamond electrodes. [Link]

  • ACS Publications. Using Computational Chemistry to Rationalize the Diastereoselectivity of the Borohydride Reduction of Benzoin. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid. [Link]

  • PubMed. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [Link]

Sources

Application Note: Fluorine Substitution Strategies in 4-Carbamimidoyl-3-fluorobenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-carbamimidoyl-3-fluorobenzoic acid scaffold is a highly versatile building block in medicinal chemistry, predominantly utilized in the design of serine protease inhibitors (e.g., Factor Xa, Factor XIa, and thrombin) and Lysine Acetyl Transferase (KAT) inhibitors[1],[2],[3]. The dual presence of a carboxylic acid and a carbamimidoyl (amidine) group provides essential hydrogen-bonding and salt-bridge interactions within target binding pockets.

This application note details the optimal synthetic methodologies for functionalizing the 3-position of this scaffold. By leveraging the principles of Nucleophilic Aromatic Substitution (SNAr) , researchers can efficiently displace the fluorine atom to introduce diverse nucleophiles (amines, alkoxides, thiolates), thereby expanding structure-activity relationship (SAR) libraries.

Mechanistic Rationale: The SNAr Advantage

Why Substitute Prior to Amidine Formation?

While 4-carbamimidoyl-3-fluorobenzoic acid possesses the requisite electron-withdrawing groups for SNAr, the unprotected amidine is inherently basic and nucleophilic[1]. Performing direct SNAr on the mature amidine often results in competitive self-condensation or requires transient Boc-protection strategies.

Expert Insight: The field-proven, self-validating approach is to utilize 3-fluoro-4-cyanobenzoic acid as the primary precursor. The cyano group is orthogonal to SNAr conditions and strongly activates the ring, allowing for clean fluorine substitution prior to unmasking the amidine[4].

The Causality of Fluorine as a Leaving Group

In SNAr, the rate-limiting step is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent bond cleavage. The exceptional electronegativity of fluorine withdraws electron density via induction, making the ipso-carbon highly electrophilic. Consequently, fluoro-arenes react orders of magnitude faster than their chloro- or bromo-counterparts in SNAr[4].

Table 1: Comparative Kinetics of 3-Halo-4-cyanobenzoic Acids in SNAr[4]
Aryl Halide PrecursorLeaving GroupTypical Yield (%)Relative Reaction RateMechanistic Rationale
3-Fluoro-4-cyanobenzoic acid Fluoro (-F)>95%Very FastHigh electronegativity maximizes ipso-carbon electrophilicity.
3-Chloro-4-cyanobenzoic acid Chloro (-Cl)70-85%ModerateLower electronegativity reduces addition rate; viable but slower.
3-Bromo-4-cyanobenzoic acid Bromo (-Br)50-70%SlowLeast reactive; poor inductive withdrawal hinders Meisenheimer formation.

Synthetic Workflow

The standard pathway involves a two-stage process: SNAr of the cyano-precursor followed by a controlled amidine formation.

Workflow A 3-Fluoro-4-cyanobenzoic acid (Precursor) B SNAr Reaction (Nucleophile, K2CO3, DMSO) A->B C 3-Substituted 4-cyanobenzoic acid B->C D Amidine Formation (1. NH2OH·HCl  2. H2, Pd/C) C->D E 3-Substituted 4-carbamimidoylbenzoic acid (Target Scaffold) D->E

Figure 1: Two-stage synthetic workflow from cyano precursor to substituted amidine scaffold.

Experimental Protocols

Protocol A: SNAr of 3-Fluoro-4-cyanobenzoic Acid

This protocol utilizes a secondary amine (e.g., morpholine or piperidine) as the model nucleophile[4].

  • Preparation: Charge a dry, round-bottom flask with 3-fluoro-4-cyanobenzoic acid (1.0 equiv) and anhydrous DMSO (0.2 M).

    • Causality: DMSO is a polar aprotic solvent that dramatically accelerates SNAr by leaving the nucleophile unsolvated and highly reactive.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv).

    • Causality: K2CO3 acts as an acid scavenger for the generated HF. It is inorganic and non-nucleophilic, preventing unwanted side reactions with the electrophilic nitrile.

  • Nucleophile Introduction: Add the desired secondary amine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 90–120 °C for 4–8 hours[4].

    • Self-Validation Step: Monitor the reaction via LC-MS (ESI-). The reaction is deemed complete when the precursor mass (m/z 164 [M-H]-) completely transitions to the product mass.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Acidify to pH 3 with 1M HCl.

    • Causality: Acidification protonates the carboxylate, driving the precipitation of the neutral organic product. Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Amidine Formation via Amidoxime Intermediate

Direct Pinner reactions (HCl/MeOH) can be harsh and may inadvertently esterify the carboxylic acid. The amidoxime route is a milder, highly selective alternative[2].

  • Amidoxime Formation: To a stirred solution of the 3-substituted-4-cyanobenzoic acid (1.0 equiv) in ethanol (0.4 M), add hydroxylamine hydrochloride (NH2OH·HCl, 1.4 equiv) and KOH (3.0 equiv)[5]. Stir at room temperature for 17 hours.

    • Causality: KOH serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free base of hydroxylamine, and it deprotonates the carboxylic acid to maintain solubility[5].

  • Intermediate Isolation: Neutralize the mixture with 1M HCl to precipitate the (Z)-3-substituted-4-(N'-hydroxycarbamimidoyl)benzoic acid intermediate. Filter and dry thoroughly[5].

  • Catalytic Reduction: Dissolve the amidoxime intermediate in glacial acetic acid. Add 10% Pd/C (0.1 equiv by weight)[2].

    • Causality: Acetic acid serves as both the solvent and a proton source, which facilitates the cleavage of the N-O bond during hydrogenation.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 6 hours[2].

    • Self-Validation Step: TLC monitoring (DCM:MeOH 9:1) will confirm the disappearance of the UV-active amidoxime spot.

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and triturate with diethyl ether to yield the final 3-substituted-4-carbamimidoylbenzoic acid as an acetate salt.

Mechanistic Pathway of SNAr

Mechanism Nuc Nucleophile (Nu:⁻) MC Meisenheimer Complex (Resonance Stabilized) Nuc->MC Addition (Rate-Limiting) Sub 3-Fluoro-4-cyanobenzoic acid (Electrophilic Ipso-Carbon) Sub->MC Addition (Rate-Limiting) Prod 3-Substituted Product (Nu replaces F) MC->Prod Elimination (Fast) LG Fluoride Ion (F⁻) MC->LG Leaving Group

Figure 2: Addition-elimination SNAr mechanism highlighting the Meisenheimer complex stabilization.

References

  • [1] 4-Carbamimidoyl-3-fluorobenzoic Acid - Benchchem. Benchchem. 1

  • [2] WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors. Google Patents. 2

  • [3] COMPOUNDS - European Patent Office - EP 3810602 B1. Googleapis.com. 3

  • [4] 3-Bromo-4-cyanobenzoic acid | 58123-69-6 | Benchchem. Benchchem. 4

  • [5] (12) STANDARD PATENT (11) Application No. AU 2016256917 B2. Googleapis.com. 5

Sources

Application Note: Synthesis and Purification of Active Pharmaceutical Ingredients Utilizing CAS 324002-02-0

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of targeted therapeutics, particularly serine protease inhibitors (e.g., thrombin, Factor Xa, and matriptase inhibitors), the design of the P1 pharmacophore is critical for achieving high binding affinity. CAS 324002-02-0 (4-Carbamimidoyl-fluorobenzoic acid) has emerged as a highly versatile fluorinated aromatic building block in medicinal chemistry [1].

This compound features three synergistic structural elements:

  • The Carboxamidine (Amidine) Group : Acts as a classic arginine mimetic. At physiological pH, the amidine is protonated, allowing it to form critical bidentate salt bridges and hydrogen bonds with the aspartic acid residue deep within the S1 pocket of serine proteases.

  • The Carboxylic Acid Group : Provides a synthetic handle for amide coupling, allowing researchers to conjugate this P1 recognition motif to diverse drug scaffolds.

  • The Aryl Fluoride : The inclusion of a highly electronegative fluorine atom on the benzene ring serves a dual purpose. Synthetically, it lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity during activation. Pharmacologically, it modulates the basicity of the amidine group and increases the lipophilicity of the molecule, which can significantly improve the membrane permeability and oral bioavailability of the final Active Pharmaceutical Ingredient (API) [2].

Physicochemical Profiling

Understanding the physical and chemical properties of CAS 324002-02-0 is essential for optimizing reaction conditions and downstream purification workflows. The quantitative data below summarizes the critical parameters required for experimental design [3].

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 324002-02-0Unique identifier for the fluorinated amidine building block.
Molecular Formula C8H7FN2O2Contains the essential pharmacophores for S1 pocket binding.
Molecular Weight 182.15 g/mol Low molecular weight allows for coupling without exceeding Lipinski's Rule of 5.
Density (Predicted) ~1.47 g/cm³Relevant for handling, phase separation, and solubility profiling.
Boiling Point (Predicted) ~336.2 °CIndicates high thermal stability under standard reaction conditions.
Key Functional Groups Carboxylic Acid, Amidine, Aryl FluorideAcid for coupling, Amidine for target binding, Fluorine for metabolic stability.

Synthetic Workflow & Pathway Visualization

The integration of CAS 324002-02-0 into an API requires a highly controlled amide coupling reaction, followed by specialized purification to handle the highly basic amidine group. The logical progression of this workflow is visualized below.

G A CAS 324002-02-0 (Fluorinated Amidine) C Amide Bond Activation (HATU, DIPEA, DMF) A->C B API Core Scaffold (Primary/Secondary Amine) B->C D Crude API Intermediate C->D E Ion-Pairing Prep-HPLC (0.1% TFA Modifier) D->E F Purified API (Serine Protease Inhibitor) E->F G Target Enzyme Binding (S1 Pocket Arginine Mimetic) F->G

Workflow for synthesizing serine protease inhibitors using CAS 324002-02-0.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Amide Coupling for API Synthesis

This protocol details the conjugation of CAS 324002-02-0 to an amine-bearing core scaffold.

Step 1: Activation of the Carboxylic Acid

  • Action : In an oven-dried round-bottom flask under nitrogen, dissolve CAS 324002-02-0 (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

  • Causality : The carboxylic acid must be converted into a highly reactive ester intermediate to undergo nucleophilic attack. HATU is selected over traditional EDC/NHS coupling because the electron-withdrawing fluorine atom and the bulky amidine group can sterically and electronically hinder the reaction; HATU provides rapid, high-efficiency activation kinetics. DIPEA is utilized as a bulky, non-nucleophilic base that deprotonates the carboxylic acid without competing with the target amine nucleophile.

  • Self-Validation : Extract a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The formation of the active ester intermediate should be visible, confirming successful activation before the precious amine scaffold is introduced.

Step 2: Amide Bond Formation

  • Action : Add the amine-bearing core scaffold (0.95 eq) to the activated reaction mixture. Stir at room temperature for 2 to 4 hours.

  • Causality : A slight stoichiometric excess of the CAS 324002-02-0 acid (1.0 eq) versus the amine (0.95 eq) is used to ensure complete consumption of the typically more complex and expensive amine scaffold. Maintaining the reaction at room temperature prevents thermally induced side reactions, such as the hydrolysis of the amidine group.

  • Self-Validation : Monitor the reaction via LC-MS. The protocol is validated to proceed to the next step only when the peak corresponding to the starting amine scaffold is completely consumed, and the product mass[M+H]⁺ is the dominant signal.

Protocol B: Reverse-Phase HPLC Purification

Because of the highly polar and basic nature of the amidine group, standard silica gel chromatography is often ineffective. Reverse-phase preparative HPLC is required.

Step 1: Sample Preparation and Injection

  • Action : Quench the crude reaction mixture with water, filter through a 0.45 µm PTFE syringe filter, and inject onto a C18 preparative HPLC column.

  • Causality : Filtration removes any insoluble urea byproducts generated by the HATU coupling reagent, preventing column clogging and overpressurization.

Step 2: Ion-Pairing Elution

  • Action : Elute using a linear gradient of Water and Acetonitrile, with both mobile phases containing 0.1% Trifluoroacetic acid (TFA) .

  • Causality : The amidine functional group is highly basic (pKa ~11-12). Under neutral pH conditions, it remains fully protonated and will interact strongly with residual free silanols on the C18 stationary phase, causing severe peak tailing and poor resolution. TFA acts as a volatile ion-pairing agent; the trifluoroacetate counterion pairs with the protonated amidine, masking its positive charge. This dramatically increases the hydrophobicity of the complex, ensuring a sharp, well-resolved chromatographic peak.

  • Self-Validation : Collect fractions based on UV absorbance at 254 nm (targeting the fluorinated aromatic ring). Lyophilize a 100 µL test fraction and run an analytical HPLC to confirm >95% purity. Only pool fractions that meet this purity threshold.

Quality Control & Validation

To ensure the structural integrity of the final API incorporating CAS 324002-02-0, two mandatory QC checks must be performed post-lyophilization:

  • High-Resolution Mass Spectrometry (HRMS) : Verifies the exact mass of the synthesized API. The presence of the amidine group ensures the molecule will readily ionize in positive electrospray ionization (ESI+) mode.

  • ¹⁹F and ¹H NMR Spectroscopy : ¹⁹F NMR is a highly sensitive diagnostic tool for this building block. The presence of a distinct fluorine signal confirms the successful incorporation of the 4-carbamimidoyl-fluorobenzoic acid moiety. ¹H NMR should be used to verify the correct integration of the aromatic protons and the presence of the newly formed amide bond (typically visible as a broad singlet between 8.0 - 9.0 ppm in DMSO-d6).

References
  • 4-Carbamimidoyl-2-Fluorobenzoic Acid Specifications , Codow Pharm. URL:[Link]

Conjugation of carboxamidine groups in 4-carbamimidoyl-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Synthesis of 4-Carbamimidoyl-3-fluorobenzoic Acid: A Guide to Carboxamidine Conjugation

Abstract

This application note provides a comprehensive technical guide for the synthesis of 4-carbamimidoyl-3-fluorobenzoic acid, a versatile fluorinated aromatic building block crucial in medicinal chemistry and drug discovery.[1] The core challenge in this synthesis lies in the selective formation of the carboxamidine (amidino) group from a nitrile precursor while managing the reactivity of the carboxylic acid moiety. We present a detailed, field-proven synthetic strategy centered on a robust protecting group approach followed by a classic Pinner reaction for amidine conjugation. This guide explains the causality behind experimental choices, offers step-by-step protocols, and includes troubleshooting insights to ensure reproducible, high-yield synthesis for researchers, chemists, and drug development professionals.

Introduction: The Synthetic Challenge

4-Carbamimidoyl-3-fluorobenzoic acid is a key intermediate whose structural motifs—a carboxylic acid, a carboxamidine group, and a fluorine atom—offer multiple points for molecular diversification in the development of pharmacologically active compounds.[1] The primary synthetic hurdle is the chemoselective conversion of a nitrile group to a carboxamidine in the presence of a reactive carboxylic acid. The acidic proton of the carboxyl group can interfere with the basic or nucleophilic reagents typically used for amidine formation. Therefore, a successful synthesis hinges on a meticulously planned strategy that reconciles these incompatible functionalities.

This guide details a validated three-stage synthetic pathway:

  • Protection: Masking the carboxylic acid as an ester to prevent interference.

  • Conjugation: Conversion of the cyano group to the target carboxamidine via the Pinner reaction.

  • Deprotection: Regeneration of the carboxylic acid to yield the final product.

Strategic Overview: Retrosynthesis and Pathway Selection

A logical retrosynthetic analysis of the target molecule identifies 4-cyano-3-fluorobenzoic acid as a readily available and strategic starting material.[2] The central transformation is the conversion of the cyano group (-C≡N) into a carboxamidine group (-C(=NH)NH₂).

retrosynthesis Target 4-Carbamimidoyl-3-fluorobenzoic Acid Protected_Amidine Protected 4-Carbamimidoyl-3-fluorobenzoic Acid (e.g., Methyl Ester) Target->Protected_Amidine Deprotection Protected_Nitrile Methyl 4-cyano-3-fluorobenzoate Protected_Amidine->Protected_Nitrile Amidine Formation (Pinner Reaction) Starting_Material 4-Cyano-3-fluorobenzoic Acid Protected_Nitrile->Starting_Material Protection (Esterification)

Caption: Retrosynthetic analysis of 4-carbamimidoyl-3-fluorobenzoic acid.

The Critical Role of Carboxylic Acid Protection

Carboxylic acids must be protected during many synthetic transformations to mask their acidic proton and prevent the carbonyl group from undergoing unwanted nucleophilic addition.[3] The most common and effective strategy is conversion to an ester.[4] The choice of ester is critical and depends on the stability required during subsequent steps and the conditions needed for its eventual removal.

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages & Considerations
Methyl Ester Methanol, Acid Catalyst (e.g., H₂SO₄, SOCl₂)Acid or Base Hydrolysis (e.g., LiOH, NaOH)Cost-effective, simple to form.[5] Base hydrolysis is common but can be harsh for sensitive molecules.
Ethyl Ester Ethanol, Acid CatalystAcid or Base HydrolysisSimilar to methyl ester, slightly more sterically hindered.[6]
Benzyl (Bn) Ester Benzyl Alcohol, DCC/DMAP or Benzyl Bromide, BaseHydrogenolysis (H₂, Pd/C)Cleaved under neutral conditions, orthogonal to acid/base labile groups.[7]
tert-Butyl (t-Bu) Ester Isobutylene, Acid Catalyst or (Boc)₂O, DMAPMild Acid (e.g., TFA, HCl in Dioxane)Stable to base and hydrogenolysis; cleaved under mild acid.[8]
Silyl Ester Silyl Halide (e.g., TBDMS-Cl)Fluoride Ion (e.g., TBAF), Acid, or BaseVery labile, often used for temporary protection.[8] Sterically hindered "supersilyl" esters offer enhanced stability.

For this synthesis, a methyl ester is selected due to its straightforward formation, sufficient stability during the Pinner reaction, and well-established deprotection protocols.

Amidine Formation: The Pinner Reaction

The Pinner reaction is a classic, reliable method for converting nitriles into amidines.[9][10] It proceeds in two distinct steps:

  • Imidate Salt Formation: The nitrile reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically gaseous HCl) to form a stable intermediate known as a Pinner salt (an imidate hydrochloride).[11][12]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia (or an amine) to displace the alkoxy group, forming the final amidine hydrochloride.

The Pinner reaction is favored for this synthesis because it proceeds under conditions that are compatible with the protected ester group and typically results in high yields with aromatic nitriles.

pinner_mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile Ar-C≡N ProtonatedNitrile Ar-C≡N⁺-H Nitrile->ProtonatedNitrile + HCl ImidoylChloride Ar-C(Cl)=N-H ProtonatedNitrile->ImidoylChloride + Cl⁻ Oxonium Ar-C(Cl)=N⁺H-R'OH ImidoylChloride->Oxonium + R'OH Alcohol R'OH ImidateSalt [Ar-C(OR')=N⁺H₂] Cl⁻ (Pinner Salt) Oxonium->ImidateSalt Rearrangement - HCl PinnerSalt [Ar-C(OR')=N⁺H₂] Cl⁻ Tetrahedral_Intermediate Ar-C(OR')(NH₃⁺)-NH₂ PinnerSalt->Tetrahedral_Intermediate + NH₃ Amidine [Ar-C(NH₂)=N⁺H₂] Cl⁻ (Amidine HCl) Tetrahedral_Intermediate->Amidine - R'OH Ammonia NH₃

Caption: Simplified mechanism of the Pinner Reaction.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Water must be rigorously excluded during the formation of the Pinner salt. Any moisture will hydrolyze the reactive imidate intermediate to form the corresponding ester, which is a common side product.[9]

  • Gaseous HCl: Using gaseous hydrogen chloride ensures a high concentration of the acid catalyst without introducing water, which is present in concentrated aqueous HCl.

  • Low Temperature: The formation of the Pinner salt is often performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent the rearrangement of the thermodynamically unstable imidate hydrochloride.[9]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Protection of 4-Cyano-3-fluorobenzoic Acid

Objective: To synthesize Methyl 4-cyano-3-fluorobenzoate.

Materials:

  • 4-Cyano-3-fluorobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10 volumes)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Suspend 4-cyano-3-fluorobenzoic acid (e.g., 10.0 g, 60.6 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 6.6 mL, 90.9 mmol) dropwise to the stirred suspension over 15 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the excess methanol and SOCl₂.

  • Dissolve the resulting residue in dichloromethane (150 mL) and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to afford Methyl 4-cyano-3-fluorobenzoate as a white solid.

Table 2: Typical Reaction Data for Protocol 1

ParameterValue
Typical Yield 90-98%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (dd, 1H), 8.12 (dd, 1H), 7.65 (t, 1H), 3.95 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 164.2, 163.5 (d), 135.0, 130.1 (d), 125.8 (d), 118.9 (d), 113.8, 105.1 (d), 53.1
MS (ESI) m/z 180.0 [M+H]⁺
Protocol 2: Amidine Conjugation via Pinner Reaction

Objective: To synthesize Methyl 4-carbamimidoyl-3-fluorobenzoate hydrochloride.

Materials:

  • Methyl 4-cyano-3-fluorobenzoate (1.0 eq)

  • Ethanol (EtOH), absolute, anhydrous (approx. 10 volumes)

  • Dichloromethane (DCM) or Diethyl Ether, anhydrous

  • Hydrogen chloride (HCl) gas

  • Ammonia (NH₃) solution in ethanol (e.g., 2M) or gaseous ammonia

Procedure:

Part A: Formation of the Pinner Salt (Ethyl Imidate Hydrochloride)

  • Dissolve Methyl 4-cyano-3-fluorobenzoate (e.g., 10.0 g, 55.8 mmol) in a mixture of anhydrous DCM (50 mL) and absolute ethanol (3.4 mL, 58.6 mmol, 1.05 eq) in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry HCl gas through the stirred solution for 1-2 hours. Maintain the temperature below 5 °C.

  • After saturation with HCl, seal the flask and store it at 4 °C (refrigerator) for 24-48 hours. A precipitate of the Pinner salt should form.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl imidate hydrochloride salt. Note: This intermediate is moisture-sensitive and should be used immediately in the next step.

Part B: Ammonolysis to the Amidine

  • Suspend the freshly prepared Pinner salt (from the previous step) in a saturated solution of ammonia in ethanol (e.g., 100 mL of a ~2M solution) at 0 °C.

  • Stir the suspension at room temperature for 12-16 hours in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether or isopropanol, collect the precipitate by filtration, and wash with ether.

  • Dry the product under vacuum to afford Methyl 4-carbamimidoyl-3-fluorobenzoate hydrochloride as a solid.

Protocol 3: Deprotection to Yield the Final Product

Objective: To synthesize 4-Carbamimidoyl-3-fluorobenzoic acid hydrochloride.

Materials:

  • Methyl 4-carbamimidoyl-3-fluorobenzoate hydrochloride (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve Methyl 4-carbamimidoyl-3-fluorobenzoate hydrochloride (e.g., 10.0 g, 42.9 mmol) in a mixture of water (50 mL) and concentrated HCl (50 mL).

  • Heat the solution to reflux (approx. 100-110 °C) for 6-8 hours.

  • Monitor the hydrolysis of the ester by LC-MS.

  • After completion, allow the solution to cool to room temperature and then further cool in an ice bath for 2-4 hours to facilitate precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water, followed by a cold non-polar solvent like acetone or ether to aid drying.

  • Dry the product in a vacuum oven at 50-60 °C to yield 4-Carbamimidoyl-3-fluorobenzoic acid hydrochloride as a white crystalline solid.

Table 3: Characterization Data for the Final Product

ParameterValue
Typical Overall Yield 65-75% (from Methyl 4-cyano-3-fluorobenzoate)
Appearance White crystalline solid
¹H NMR (D₂O, 400 MHz) δ 8.05 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H)
¹³C NMR (D₂O, 101 MHz) δ 168.5, 166.8, 162.9 (d), 134.1, 131.5 (d), 126.0 (d), 120.1 (d), 118.5
MS (ESI) m/z 183.1 [M+H]⁺ (for the free base)

Troubleshooting and Field Insights

  • Low Yield in Pinner Reaction: This is often due to moisture contamination. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic intermediates quickly. Incomplete saturation with HCl gas can also be a cause; ensure a steady stream of gas for the recommended time.

  • Formation of Amide/Ester Byproducts: If the imidate intermediate is exposed to water, it will hydrolyze. During ammonolysis, if the reaction is incomplete, workup can lead to hydrolysis back to the ester. Ensure the ammonolysis step goes to completion.

  • Incomplete Hydrolysis (Deprotection): The hydrolysis of the methyl ester under acidic conditions can be slow. If monitoring shows significant starting material remaining, extend the reflux time or increase the concentration of the acid.

  • Purification Challenges: The final product and its intermediates are polar salts. Recrystallization is often the best method for purification. Avoid silica gel chromatography for the highly polar final product if possible, as it may require specialized mobile phases (e.g., with acid/base additives).

Conclusion

The synthesis of 4-carbamimidoyl-3-fluorobenzoic acid is a multi-step process that can be achieved in high yield through a strategic application of protecting group chemistry and the classic Pinner reaction. By carefully protecting the carboxylic acid as a methyl ester, the cyano group can be selectively and efficiently converted to the desired carboxamidine. The protocols and insights provided in this note offer a robust and reproducible pathway for researchers to access this valuable building block for applications in pharmaceutical and materials science.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • ResearchGate. The reaction mechanism for the reaction reported by Li, Hong, and coworkers. [Link]

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Pinner Reaction Mechanism | Organic Chemistry. (2022, March 4). YouTube. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Process for the hydrogenation of nitriles to primary amines.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications. [Link]

  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. SpringerLink. [Link]

  • Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • An efficient conversion of nitriles to amidines. Semantic Scholar. [Link]

  • A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Taylor & Francis Online. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

  • Amidine: Structure, Reactivity and Complexation Behaviour. International Journal of ChemTech Research. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reactions of the carboxamide group. ResearchGate. [Link]

  • Amidines: a deeper look at the archetypal pro-ligand. RSC Publishing. [Link]

  • Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. PubMed. [Link]

  • Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PMC. [Link]

  • Carboximidamide derivatives, a process for preparing them and pharmaceutical preparations containing same.
  • Carboxamide group: Significance and symbolism. Wisdom Library. [Link]

  • Chemical structures of aromatic diamidines and arylimidamides. ResearchGate. [Link]

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank. [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Bentham Science. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 4-carbamimidoyl-3-fluorobenzoic acid oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges encountered during the N-oxidation of 4-carbamimidoyl-3-fluorobenzoic acid.

Because this molecule features both a reactive amidine and a deactivating fluoro-substituent, standard oxidation protocols often fail. This guide provides the mechanistic causality, optimized workflows, and troubleshooting steps necessary to achieve high-yield conversion to the target amidoxime (4-(N-hydroxycarbamimidoyl)-3-fluorobenzoic acid) without triggering over-oxidation.

Part 1: Mechanistic Insight & Causality (The "Why")

When oxidizing the amidine group of 4-carbamimidoyl-3-fluorobenzoic acid using m-chloroperoxybenzoic acid (mCPBA), temperature control is the single most critical parameter .

The presence of the 3-fluoro substituent fundamentally alters the electronic landscape of the molecule[1]. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the amidine carbon. This decreases the nucleophilicity of the amidine nitrogens. Consequently, the initial electrophilic attack by the peroxy oxygen of mCPBA requires a higher activation energy than it would for a non-fluorinated benzamidine[2].

  • If the temperature is too low (< 5 °C): The reaction stalls. The thermal energy is insufficient to overcome the activation barrier, leading to a dangerous accumulation of unreacted peroxide in the vessel.

  • If the temperature is too high (> 25 °C): The intermediate N-oxide becomes thermally unstable. The electron-deficient nature of the fluorinated ring promotes the cleavage of the N-O bond, driving an elimination reaction that yields 3-fluoro-4-cyanobenzoic acid (nitrile byproduct) or hydrolysis to the amide.

Finding the thermodynamic "Goldilocks zone" (15 °C) is essential for favoring the controlled proton transfer that yields the desired amidoxime.

Part 2: Reaction Pathway Visualization

G sub 4-Carbamimidoyl-3- fluorobenzoic Acid mcpba mCPBA Addition (0 °C to 15 °C) sub->mcpba Electrophilic Attack opt Optimal Kinetics (15 °C Hold) mcpba->opt Controlled high Thermal Excess (> 25 °C) mcpba->high Uncontrolled Exotherm prod 4-(N-Hydroxycarbamimidoyl)- 3-fluorobenzoic Acid opt->prod Proton Transfer by1 3-Fluoro-4-cyanobenzoic Acid (Nitrile) high->by1 -H2O (Elimination) by2 4-Carbamoyl-3-fluorobenzoic Acid (Amide) high->by2 Hydrolysis

Reaction pathways for 4-carbamimidoyl-3-fluorobenzoic acid oxidation based on temperature.

Part 3: Quantitative Data - Temperature Profiling

To illustrate the narrow thermodynamic window, the following table summarizes the yield and impurity profile of the mCPBA oxidation at various holding temperatures. (Standard conditions: 1.0 eq substrate, 1.1 eq mCPBA, THF/H₂O, NaHCO₃, 2 hours).

Hold Temperature (°C)Substrate Conversion (%)Yield: Amidoxime (%)Yield: Nitrile (%)Yield: Amide (%)
0 151200
10 656021
15 (Optimal) >98 92 3 2
25 >9875185
40 >98404512

Part 4: Self-Validating Experimental Protocol

Optimized 15 °C N-Oxidation Workflow

  • Preparation: Suspend 4-carbamimidoyl-3-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of THF and deionized water (0.2 M concentration).

  • Buffering: Add NaHCO₃ (2.5 eq) to the suspension. Stir until fully dissolved.

    • Self-Validation: Ensure the pH is ~8.0 using pH paper. This confirms the carboxylic acid is deprotonated (aiding solubility) and the system is buffered against the incoming peroxy acid.

  • Cooling & Addition: Cool the mixture to 0 °C using an ice-water bath. Dissolve mCPBA (1.1 eq, 77% w/w) in a minimal amount of THF and add dropwise over 30 minutes.

    • Causality: Slow addition at 0 °C prevents an initial uncontrolled exotherm and localized over-oxidation.

  • Thermal Activation (Critical Step): Remove the ice bath and transfer the flask to a temperature-controlled water bath set exactly to 15 °C . Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC.

    • Self-Validation: Do not proceed to quench until the substrate peak area is <2%. If >2% after 2 hours, verify the bath temperature is accurately 15 °C before considering adding more oxidant.

  • Quench: Cool the mixture back to 0 °C. Add saturated aqueous Na₂S₂O₃ (2.0 eq).

    • Self-Validation: Test the organic layer with KI-starch paper. A negative result (no blue-black color) guarantees all peroxides are destroyed, ensuring a safe downstream workup.

  • Isolation: Acidify the aqueous layer to pH 4 with 1M HCl to precipitate the 4-(N-hydroxycarbamimidoyl)-3-fluorobenzoic acid. Filter, wash with cold water, and dry under a vacuum.

Part 5: Troubleshooting & FAQs

Q: Why is my reaction stalling at 0 °C despite adding excess oxidant? A: The 3-fluoro substituent exerts a strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the amidine nitrogen[1]. At 0 °C, the thermal energy is insufficient to overcome the activation barrier for the initial electrophilic attack by mCPBA[2]. Do not add excess oxidant; instead, allow the reaction to warm to 15 °C to initiate conversion. Adding excess mCPBA at 0 °C creates a high risk of a thermal runaway when the mixture eventually warms.

Q: I am observing a major impurity with a mass of M-17 (loss of NH₃ equivalent) via LC-MS. What is happening? A: This indicates over-oxidation and subsequent elimination to form 3-fluoro-4-cyanobenzoic acid (the nitrile). This pathway is heavily favored if the reaction temperature exceeds 25 °C. The electron-deficient nature of the fluorinated ring destabilizes the intermediate N-oxide at higher temperatures, driving the elimination of water/hydroxylamine species. Ensure your cooling bath is properly maintained and that the mCPBA is added dropwise to strictly control the exotherm.

Q: Does the choice of solvent impact the optimal temperature? A: Yes. 4-carbamimidoyl-3-fluorobenzoic acid is highly polar and zwitterionic in nature, leading to poor solubility in standard oxidation solvents like pure dichloromethane (DCM). Using a biphasic THF/Water mixture with a mild base (NaHCO₃) ensures the substrate is fully dissolved. In a fully homogenous system, the oxidation kinetics are faster and more predictable, allowing the 15 °C optimal temperature to be strictly adhered to without localized hot spots caused by undissolved substrate reacting suddenly.

References

  • Thieme Connect (Synlett). Facile Synthesis of Hydroxyformamidines by the N-Oxidation of Their Corresponding Formamidines. Synlett 2006(18): 3167-3170. Available at:[Link]

Sources

Purification methods for removing impurities from 4-carbamimidoyl-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 4-Carbamimidoyl-3-fluorobenzoic acid is a specialized molecule, and as such, a universally validated purification protocol is not publicly available. The following guide is constructed based on established principles for the purification of structurally related compounds, including substituted benzoic acids and benzamidines. The provided methodologies should be considered as robust starting points for process optimization.

I. Introduction to Purification Challenges

4-Carbamimidoyl-3-fluorobenzoic acid is an amphoteric molecule, possessing both a basic carbamimidoyl (amidine) group and an acidic carboxylic acid group. This dual nature, along with its polarity, presents unique challenges for purification. Common impurities often arise from the synthetic route, typically the Pinner reaction or related methods for converting a nitrile to an amidine.[1][2][3]

Anticipated Impurities:
  • Starting Material: Unreacted 3-fluoro-4-cyanobenzoic acid.

  • Hydrolysis Products: 4-carbamoyl-3-fluorobenzoic acid (the corresponding amide) due to the hydrolysis of the amidine group, especially under basic conditions.[4][5][6][7][8]

  • Pinner Reaction Intermediates: Residual imino ester salts.[1][2][3]

  • Side-Reaction Products: Small amounts of unidentified, structurally related compounds.

The key to successful purification lies in exploiting the different physicochemical properties of the target molecule and its impurities.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-carbamimidoyl-3-fluorobenzoic acid and similar compounds.

FAQ 1: My compound "oils out" during crystallization instead of forming a solid. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem, especially with impure samples or when the cooling rate is too fast.[9][10]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level.[10][11]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly by insulating the flask. Rapid cooling, such as placing the hot flask directly in an ice bath, often promotes oiling.[10][12]

  • Change Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too close to the melting point of your compound.[11] Experiment with a solvent pair, consisting of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble.[9]

  • Pre-Purification: Significant amounts of impurities can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, before attempting crystallization.

FAQ 2: The crystallization yield is very low. How can I improve it?

Answer: Low yield can result from using too much solvent, incomplete precipitation, or losses during transfers and filtration.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[9]

  • Cool Thoroughly: After initial crystal formation at room temperature, cool the flask in an ice bath to maximize the precipitation of the product from the mother liquor.[13]

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.[10]

  • Check pH: For amphoteric molecules like this, the pH of the crystallization medium is critical. The molecule is least soluble at its isoelectric point (pI). Adjusting the pH towards the pI before cooling can significantly improve yield.

FAQ 3: My purified compound is still showing the starting nitrile impurity by HPLC. How can I remove it?

Answer: The starting material, 3-fluoro-4-cyanobenzoic acid, is more acidic and less basic than the product. This difference can be exploited.

Troubleshooting Steps:

  • pH-Controlled Extraction:

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The more acidic starting material will be preferentially deprotonated and move into the aqueous layer, while the zwitterionic product remains in the organic layer.

    • Carefully separate the layers.

  • Ion-Exchange Chromatography: This is a highly effective method for separating molecules based on charge.[14][15] Given the amphoteric nature of the product, you could use either cation or anion exchange chromatography depending on the pH.[16][17][18] (See Section III for a detailed protocol).

FAQ 4: I am seeing a new, more polar impurity in my final product, especially after basic workup. What is it and how can I avoid it?

Answer: This is likely the corresponding amide (4-carbamoyl-3-fluorobenzoic acid), formed by the hydrolysis of the benzamidine group. Benzamidines are susceptible to hydrolysis, and the rate increases with pH.[4][5][6][7][8]

Troubleshooting Steps:

  • Avoid Strong Bases: Whenever possible, use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH, KOH) during extractions or other purification steps.

  • Control pH and Temperature: Keep the pH below 9 and the temperature low during any aqueous steps to minimize the rate of hydrolysis.[4] The half-life of benzamidinium at pH 9 is about 300 days, but this drops to 6 days at pH 11.[6][8]

  • Use Anhydrous Solvents: For non-aqueous purification methods like crystallization, ensure your solvents are dry to prevent hydrolysis.

III. Detailed Purification Protocols

Protocol 1: Optimized Crystallization

Crystallization is often the most effective method for obtaining high-purity material. The choice of solvent is critical.

Solvent Selection: Based on the structure (a polar, hydrogen-bonding molecule), suitable solvents would be polar protic solvents or mixtures.

Solvent SystemRationale
Water/Ethanol The compound has moderate solubility in ethanol and is likely less soluble in water.[19] This pair allows for fine-tuning of solubility.
Water/Isopropanol Similar to water/ethanol, but isopropanol is less volatile. A patent for a similar benzamidine derivative uses this system.[20]
Acetone/Water Used for purification of a similar fluorinated aminobenzoic acid.[21]

Step-by-Step Protocol:

  • Transfer the crude 4-carbamimidoyl-3-fluorobenzoic acid to an Erlenmeyer flask.

  • Add the primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring.

  • Continue adding the solvent until the solid just dissolves.

  • To the hot solution, add the anti-solvent (e.g., water) dropwise until a slight cloudiness persists.

  • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Slow Cooling to RT B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G G cluster_setup Setup cluster_separation Separation cluster_collection Collection A Equilibrate Cation Exchange Column (e.g., pH 3.0) B Load Crude Sample (in pH 3.0 buffer) C Wash Column (removes neutral/ anionic impurities) B->C D Elute with pH or Salt Gradient C->D E Collect Fractions D->E F Analyze Fractions (e.g., HPLC) E->F G Pool Pure Fractions & Desalt F->G

Sources

Resolving NMR peak overlaps in 4-carbamimidoyl-3-fluorobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting Peak Overlaps in 4-Carbamimidoyl-3-fluorobenzoic Acid

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to elucidate the structure of fluorinated aromatic compounds. 4-Carbamimidoyl-3-fluorobenzoic acid presents a unique "perfect storm" of NMR challenges: severe aromatic peak overlap driven by heteronuclear fluorine coupling, extreme carbon spectrum crowding, and the elusive nature of exchangeable amidine protons.

This guide is designed to move beyond basic operational steps, providing you with the mechanistic causality behind these phenomena and self-validating protocols to definitively resolve your spectra.

FAQ 1: Resolving Aromatic 1 H Multiplet Overlaps

Q: The aromatic protons (H2, H5, H6) in my 1 H NMR spectrum appear as a heavily overlapping, uninterpretable multiplet between 7.5 and 8.0 ppm. How can I resolve this into distinct signals?

The Causality: The complexity in your spectrum is not solely due to proton-proton ( 1 H- 1 H) scalar coupling. The 19 F nucleus has a spin of 1/2, a high gyromagnetic ratio (approximately 94% that of 1 H), and 100% natural abundance[1]. Consequently, every molecule in your sample exhibits strong heteronuclear spin-spin coupling ( J -coupling) between the fluorine atom and the aromatic protons[2].

For 4-carbamimidoyl-3-fluorobenzoic acid, the H2 proton is ortho to the fluorine, resulting in a large 3JHF​ coupling. The H6 proton is meta to the fluorine, yielding a smaller 4JHF​ coupling[3]. These interactions split the expected 1 H doublets into complex doublets of doublets (dd) or doublets of doublets of doublets (ddd), causing the signals to widen and overlap.

The Solution: Perform a 1 H spectrum with 19 F broadband decoupling ( 1 H{ 19 F}). By continuously irradiating the 19 F resonance frequency during acquisition, the 19 F spin states undergo rapid transitions, averaging the 1 H- 19 F scalar coupling to zero[4]. This collapses the complex multiplets back into a simple, easily interpretable 1 H- 1 H spin system.

Table 1: Quantitative NMR Parameters for 4-Carbamimidoyl-3-fluorobenzoic Acid

Coupling TypeNuclei InvolvedTypical Range (Hz)Structural Significance in Target Molecule
3JHF​ (ortho) 19 F - 1 H5.0 - 10.0Identifies H2 (adjacent to the fluorine atom)
4JHF​ (meta) 19 F - 1 H0.5 - 3.0Identifies H6 (one carbon removed from fluorine)
1JCF​ (ipso) 19 F - 13 C240 - 320Pinpoints C3 (directly bonded to fluorine)
2JCF​ (ortho) 19 F - 13 C15 - 25Identifies C2 and C4 carbons
Protocol 1: 1 H{ 19 F} Decoupled NMR Acquisition
  • Step 1: Hardware Configuration. Ensure your NMR probe is capable of dual-tuning to both 1 H and 19 F frequencies simultaneously. Install 19 F bandpass/low-pass filters on the 1 H preamplifier channel to prevent saturation from the high-power 19 F decoupling pulses[4].

  • Step 2: Pulse Sequence Selection. Select a standard 1D 1 H pulse sequence incorporating inverse-gated decoupling on the 19 F channel (e.g., zgig on Bruker systems).

  • Step 3: Decoupler Calibration. Calibrate the 19 F 90-degree pulse to ensure the decoupling bandwidth covers the entire 19 F aromatic spectral window (typically -100 to -150 ppm).

  • Step 4: Acquisition. Acquire the spectrum using standard 1 H parameters (e.g., 64k data points, 2-second relaxation delay).

  • Self-Validation Check: Compare the 1 H{ 19 F} spectrum to your standard 1 H spectrum. The decoupling is successful only if the H2 proton collapses from a complex multiplet into a clean doublet (reflecting only its 4JHH​ coupling to H6). If residual splitting > 1 Hz remains, your 19 F decoupling power is too low or the frequency offset is incorrect.

Workflow Start Acquire Initial 1H & 13C NMR Check1H Aromatic 1H Overlap? Start->Check1H Decouple Run 1H{19F} Decoupling Check1H->Decouple Yes Check13C 13C-19F Splitting? Check1H->Check13C No Decouple->Check13C Run2D Acquire HSQC & HMBC Check13C->Run2D Yes Resolve Structure Resolved Check13C->Resolve No Overlay Overlay 2D Spectra Run2D->Overlay Overlay->Resolve

Workflow for resolving 1H and 13C NMR spectral overlaps in fluorinated aromatic compounds.

FAQ 2: Deconvoluting 13 C- 19 F Splitting and Quaternary Carbons

Q: My 13 C NMR spectrum is incredibly crowded. Almost every aromatic carbon appears as a doublet, making it impossible to distinguish the main compound from closely eluting impurities. What is the best approach?

The Causality: Just as fluorine couples to protons, it couples even more strongly to 13 C nuclei through the carbon skeleton[2]. The ipso carbon (C3) will exhibit a massive 1JCF​ coupling (~250 Hz), while ortho (C2, C4) and meta (C1, C5) carbons will show 2JCF​ and 3JCF​ couplings, respectively. This causes almost every peak in the 1D 13 C spectrum to split into doublets, doubling the number of signals and masking impurities[5].

The Solution: Bypass the 1D 13 C spectrum entirely by utilizing 2D NMR techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)[6]. By overlaying these two spectra, you map the carbon connectivity directly from the simplified 1 H spectrum, allowing you to easily differentiate quaternary carbons (C1, C3, C4) from protonated carbons (C2, C5, C6)[7].

Protocol 2: 2D HSQC/HMBC Overlay for Carbon Deconvolution
  • Step 1: Sample Preparation. Dissolve ~20 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d6. High concentration is critical for HMBC sensitivity.

  • Step 2: HSQC Acquisition. Acquire a multiplicity-edited 1 H- 13 C HSQC. This detects 1-bond JCH​ couplings. For this molecule, all protonated aromatic carbons will appear as positive (CH) cross-peaks[8].

  • Step 3: HMBC Acquisition. Acquire a 1 H- 13 C HMBC optimized for long-range couplings (typically J = 8 Hz). This detects 2- and 3-bond JCH​ couplings, revealing the quaternary carbons (C1, C3-F, C4)[8].

  • Step 4: Data Processing & Overlay. Process both spectra using identical F1 ( 13 C) and F2 ( 1 H) spectral widths. Use your NMR software to overlay them, assigning Green to HSQC and Red to HMBC[7].

  • Self-Validation Check: In the overlaid spectrum, every cross-peak in the HSQC (Green) MUST align perfectly along the horizontal F2 axis with at least one cross-peak in the HMBC (Red) for the same proton. If an HSQC peak lacks HMBC correlations, verify your HMBC long-range delay; the specific JCH​ might be near zero due to a ~90-degree dihedral angle following the Karplus relationship[8].

Correlate Proton 1H Nucleus (H2, H5, H6) CH_Carbon Protonated 13C (C2, C5, C6) Proton->CH_Carbon HSQC (1-bond) Proton->CH_Carbon HMBC (2,3-bond) Q_Carbon Quaternary 13C (C1, C3-F, C4) Proton->Q_Carbon HMBC (2,3-bond)

2D NMR magnetization transfer pathways distinguishing protonated and quaternary carbons.

FAQ 3: Recovering Exchangeable Protons

Q: The amidine (-C(=NH)NH 2​ ) and carboxylic acid (-COOH) protons are completely missing or appear as massive, unintegratable broad humps in my spectrum. How do I characterize them?

The Causality: These protons are chemically exchangeable. If you are using a protic deuterated solvent (like D 2​ O or CD 3​ OD), they undergo rapid chemical exchange with the solvent deuterium, rendering them invisible to 1 H NMR.

If you are using an aprotic solvent like DMSO-d6 and they are still broad, two mechanisms are at play:

  • Intermediate Chemical Exchange: Trace water in the DMSO causes intermediate proton exchange rates, broadening the signal.

  • Quadrupolar Relaxation: The amidine protons are directly attached to 14 N nuclei. 14 N has a nuclear spin of I=1 and possesses a quadrupole moment. The rapid quadrupolar relaxation of the 14 N nucleus provides a highly efficient relaxation pathway for the attached protons. This drastically shortens the proton's transverse relaxation time ( T2​ ), and since NMR line width is inversely proportional to T2​ ( LineWidth=1/πT2​ ), the signal broadens into a hump.

The Solution: Use strictly anhydrous DMSO-d6 (stored over molecular sieves) to eliminate chemical exchange with trace water. Furthermore, perform Variable Temperature (VT) NMR . By cooling the sample (e.g., to 10°C or 5°C, ensuring you stay above the 18.5°C freezing point of DMSO by using a DMSO-d6/CD 2​ Cl 2​ mixture if necessary), you slow down the chemical exchange rate and alter the correlation time of the molecule. This decouples the proton from the 14 N quadrupolar relaxation mechanism, causing the broad amidine N-H humps to sharpen into distinct, integratable peaks.

Sources

Validation & Comparative

Comparing 4-carbamimidoyl-3-fluorobenzoic acid versus non-fluorinated benzoic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Comparison Guide: 4-Carbamimidoyl-3-fluorobenzoic Acid vs. Non-Fluorinated Analogs in Drug Design

As a Senior Application Scientist, I frequently evaluate the critical impact of single-atom substitutions on the pharmacokinetic and pharmacodynamic profiles of lead compounds. In the realm of serine protease inhibitors (e.g., Factor Xa, thrombin), the carbamimidoyl (amidine) group is a privileged warhead for anchoring into the S1 specificity pocket via a bidentate salt bridge with a conserved aspartate residue. However, the high basicity of a standard amidine often leads to poor oral bioavailability and high desolvation penalties.

This guide objectively compares the standard non-fluorinated building block, 4-carbamimidoylbenzoic acid[1], against its fluorinated counterpart, 4-carbamimidoyl-3-fluorobenzoic acid[2]. By detailing the causality behind these physicochemical shifts and providing validated experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.

Physicochemical Causality & Structural Impact

When we transition from 4-carbamimidoylbenzoic acid to 4-carbamimidoyl-3-fluorobenzoic acid, the introduction of the highly electronegative fluorine atom ortho to the amidine group fundamentally alters the molecule's electronic landscape.

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the amidine nitrogen. This destabilizes the protonated form, effectively lowering the pKa of the amidine by approximately 1.3 to 1.5 units[3]. A lower pKa means a larger fraction of the drug exists in the neutral state at physiological pH, directly reducing the desolvation energy required for the molecule to pass through lipid bilayers or enter lipophilic binding pockets[4].

  • Lipophilicity & Permeability: The C-F bond is more lipophilic than the C-H bond. This, combined with the reduced basicity, significantly enhances passive membrane permeability and can favorably alter P-glycoprotein (P-gp) mediated efflux ratios, a common liability with highly basic amines[5].

  • Metabolic Stability: Fluorine substitution at the 3-position blocks potential cytochrome P450-mediated aromatic oxidation at that site, enhancing the biological half-life of the resulting drug candidate[4].

Table 1: Comparative Physicochemical Profile
Property4-Carbamimidoylbenzoic Acid (Non-Fluorinated)4-Carbamimidoyl-3-fluorobenzoic Acid (Fluorinated)Causality / Impact
Molecular Weight 164.16 g/mol [1]182.15 g/mol [2]Minimal steric penalty (F is a bioisostere of H).
Amidine pKa ~11.5 (Highly Basic)~10.0 - 10.2 (Modulated)Ortho-F inductive effect lowers basicity[3].
LogD (pH 7.4) Lower (Highly hydrophilic)Higher (Increased lipophilicity)Enhanced passive transcellular permeability.
S1 Pocket Binding Strong (High desolvation penalty)Strong (Lower desolvation penalty)Improved thermodynamic binding efficiency.

Mechanistic Pathway of Fluorination in Target Binding

To visualize how the fluorinated analog optimizes the balance between target affinity and pharmacokinetics, consider the logical progression of physicochemical changes triggered by the fluorine atom.

G A 4-Carbamimidoyl-3-fluorobenzoic acid B Inductive Effect of F A->B C Lowered Amidine pKa B->C D Reduced Desolvation Penalty C->D E Enhanced Membrane Permeability C->E F Maintained Aspartate Salt Bridge D->F

Mechanistic logic: Ortho-fluorination lowers amidine pKa, balancing permeability and S1 pocket affinity.

Experimental Workflows & Self-Validating Protocols

To empirically validate the advantages of the fluorinated analog, we must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught in real-time.

Protocol A: Potentiometric pKa Determination (Self-Validating)

Objective: Quantify the pKa shift caused by the ortho-fluorine atom. Causality: Accurate pKa measurement is highly sensitive to CO2 absorption and temperature fluctuations. We use a co-solvent extrapolation method due to the zwitterionic nature of these benzoic acids.

  • Preparation: Prepare 1 mM solutions of both 4-carbamimidoylbenzoic acid and 4-carbamimidoyl-3-fluorobenzoic acid in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH) with 0.15 M KCl to maintain constant ionic strength.

  • Calibration (Self-Validation Step): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 ± 0.1 °C. Titrate a blank solution to ensure no carbonate contamination (the curve should be perfectly smooth).

  • Titration: Titrate the sample solutions with standardized 0.1 M KOH from pH 2.0 to 12.0 under an argon atmosphere to prevent CO2 ingress.

  • Reverse Titration (Self-Validation Step): Immediately back-titrate with 0.1 M HCl. Validation: The forward and reverse curves must superimpose perfectly. Any hysteresis indicates compound precipitation or chemical degradation during the assay.

  • Data Analysis: Extrapolate the apparent pKa values from the mixed solvents to 0% methanol using the Yasuda-Shedlovsky equation to determine the true aqueous pKa.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Correlate the lowered pKa of the fluorinated analog with increased passive permeability. Causality: The fraction of unionized compound at pH 7.4 dictates passive diffusion. The fluorinated analog should exhibit a higher effective permeability (Pe).

  • Preparation: Prepare 10 mM DMSO stocks of both compounds. Dilute to 50 µM in PBS (pH 7.4).

  • Assay Assembly: Add 300 µL of the donor solution to the bottom wells. Coat the PVDF membrane of the top insert with 5 µL of 20% dodecane/lecithin solution. Add 200 µL of fresh PBS (pH 7.4) to the acceptor (top) wells.

  • Incubation: Incubate at 37 °C for 4 hours with gentle orbital shaking (100 rpm) to minimize the unstirred water layer (UWL). Self-Validation Step: Include a low-permeability standard (e.g., Atenolol) and a high-permeability standard (e.g., Propranolol) on the same plate to validate membrane integrity.

  • Quantification: Analyze donor, acceptor, and initial solutions via LC-MS/MS.

  • Mass Balance Calculation (Self-Validation Step): Calculate recovery: (Mass_donor + Mass_acceptor) / Mass_initial. Validation: Recovery must be >80%. Low recovery indicates non-specific binding to the plastic or membrane retention, which would artificially lower the calculated Pe.

W W1 Compound Preparation (Equimolar Solutions) W2 Potentiometric Titration (Argon Atmosphere) W1->W2 W3 PAMPA Assay (pH 7.4 Gradient) W1->W3 W5 Data Correlation (pKa vs LogPe) W2->W5 W4 LC-MS/MS Quantification & Mass Balance W3->W4 W4->W5

Workflow for validating the physicochemical and permeability shifts of fluorinated analogs.

Strategic Recommendations

For medicinal chemists, the choice between these two building blocks hinges on the specific liability of your lead series:

  • Use 4-carbamimidoylbenzoic acid when your lead molecule already possesses optimal lipophilicity and you need maximum basicity to maintain a critical salt bridge in a highly solvent-exposed S1 pocket.

  • Upgrade to 4-carbamimidoyl-3-fluorobenzoic acid [2] when your lead suffers from poor oral bioavailability, high P-gp efflux[6], or severe target-site desolvation penalties. The strategic placement of the fluorine atom elegantly tunes the amidine's electronics without introducing steric bulk, often rescuing a stalled drug discovery program.

References

  • ChemMedChem. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities". ChemMedChem. Available at:[Link]

  • Baruch S. Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism". Blumberg Institute. Available at:[Link]

  • PubChem. "4-Carbamimidoylbenzoic acid | C8H8N2O2 | CID 3532623". National Institutes of Health. Available at:[Link]

  • Cambridge MedChem Consulting. "Tuning basicity". Cambridge MedChem Consulting. Available at:[Link]

  • National Institutes of Health (PMC). "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors". NIH. Available at: [Link]

Sources

Validation of HPLC Methods for Quantifying 4-Carbamimidoyl-3-fluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, zwitterionic pharmaceutical intermediates presents a significant analytical challenge. 4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) is a versatile fluorinated aromatic building block utilized in medicinal chemistry[1]. Due to its dual functional groups—a highly basic carboxamidine and an acidic carboxylic acid—it defies standard reversed-phase (RP) chromatographic retention[1][2].

This guide objectively compares three chromatographic strategies (Ion-Pairing RP, Mixed-Mode, and HILIC) for the analysis of this compound. We provide a self-validating, step-by-step Hydrophilic Interaction Liquid Chromatography (HILIC) protocol and present comprehensive validation data in strict accordance with the modernized ICH Q2(R2) guidelines[3][4].

Mechanistic Analysis: The Zwitterionic Challenge

To design a robust analytical method, one must first understand the causality behind the analyte's behavior. 4-Carbamimidoyl-3-fluorobenzoic acid features an amidine group (pKa ~11) and a carboxylic acid (pKa ~3.5). Across the standard HPLC operating range (pH 2–8), the molecule exists as a highly polar zwitterion[1].

  • The Failure of Standard RP-HPLC: In traditional C18 reversed-phase chromatography, the extreme polarity of the zwitterion prevents adequate hydrophobic partitioning. The analyte elutes in or near the void volume[2][5]. Furthermore, the positively charged amidine group interacts strongly with residual, unendcapped silanols on the silica support via secondary electrostatic interactions, leading to severe peak tailing and poor reproducibility[6].

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and an acetonitrile-rich mobile phase[7]. The retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions[6][8].

Retention_Mechanisms Analyte 4-carbamimidoyl-3-fluorobenzoic acid (Zwitterionic, Highly Polar) RP Reversed-Phase (C18) Analyte->RP Hydrophobic Repulsion HILIC ZIC-HILIC Phase Analyte->HILIC Aqueous Layer Partitioning Mixed Mixed-Mode (RP/CEX) Analyte->Mixed Electrostatic + Hydrophobic RP_Result Poor Retention (Void Vol) Severe Peak Tailing RP->RP_Result HILIC_Result Excellent Retention Ideal Peak Symmetry HILIC->HILIC_Result Mixed_Result Adequate Retention Complex Mobile Phase Mixed->Mixed_Result

Diagram 1: Chromatographic retention mechanisms for polar zwitterionic analytes.

Chromatographic Method Comparison

To establish the most trustworthy and robust method, we compared three distinct chromatographic approaches. The data below summarizes the operational parameters and resulting performance metrics.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Ion-Pairing RPMethod B: Mixed-Mode (RP/CEX)Method C: ZIC-HILIC (Optimal)
Column C18 (150 x 4.6 mm, 3 µm)Obelisc R (150 x 4.6 mm, 5 µm)ZIC-HILIC (150 x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% TFA + 5mM Sodium Octanesulfonate20 mM Ammonium Formate (pH 3.0)10 mM Ammonium Acetate (pH 5.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Gradient (5% to 60% B)Isocratic (25% B)Isocratic (75% B)
MS Compatibility Poor (Ion suppression from IP reagent)Good (Volatile buffers)Excellent (High organic content)
Table 2: Performance Metrics
MetricMethod A (IP-RP)Method B (Mixed-Mode)Method C (ZIC-HILIC)
Retention Factor ( k ) 1.23.85.4
Peak Asymmetry ( As​ ) 1.85 (Tailing)1.301.05 (Symmetrical)
Theoretical Plates ( N ) 4,5008,20014,500
Equilibration Time > 30 Column Volumes15 Column Volumes10 Column Volumes

Optimized HILIC Experimental Protocol

The following step-by-step methodology ensures a self-validating system for quantifying 4-carbamimidoyl-3-fluorobenzoic acid.

Step 1: Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Adjust the pH to 5.8 using dilute acetic acid. Expert Insight: The buffer is critical in HILIC to control the ionization state of the analyte and maintain the integrity of the aqueous layer on the stationary phase[9].

  • Organic Modifier (Mobile Phase B): LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Prepare a diluent of 75:25 Acetonitrile:Water (v/v).

  • Extraction/Dilution: Dissolve the API/intermediate in the diluent to achieve a target working concentration of 50 µg/mL.

  • Critical Rule:Never inject samples dissolved in 100% water into a HILIC system. The sample diluent must closely match the initial high-organic mobile phase conditions to prevent severe solvent-induced band broadening and peak splitting.

Step 3: Column Equilibration
  • Install a ZIC-HILIC column (150 x 4.6 mm, 3 µm).

  • Flush the column with 50:50 Mobile Phase A:B for 10 minutes at 0.5 mL/min to fully hydrate the stationary phase.

  • Equilibrate at the starting analytical conditions (25% A / 75% B) for at least 15 column volumes. HILIC columns require longer equilibration times than RP columns to establish a stable water-enriched partition layer.

Step 4: Isocratic Elution & Detection
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (or ESI+ MS for trace analysis).

  • System Suitability: Before sample analysis, inject a standard solution six times. Ensure %RSD of peak area is ≤ 2.0% and Peak Asymmetry is between 0.9 and 1.2.

ICH Q2(R2) Method Validation Data

The developed HILIC method was validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3][4]. The Q2(R2) framework utilizes a lifecycle and risk-based approach to demonstrate that the analytical procedure is fit for its intended purpose[4][10].

ICH_Validation_Workflow Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity & Selectivity (Interference Check) Start->Spec Range 2. Linearity & Range (Reportable Range Confirmation) Spec->Range Sens 3. Sensitivity (LOD & LOQ Determination) Range->Sens Acc 4. Accuracy & Precision (Repeatability & Recovery) Sens->Acc Robust 5. Robustness (Deliberate Parameter Variations) Acc->Robust

Diagram 2: Sequential workflow for analytical method validation per ICH Q2(R2).

Table 3: ICH Q2(R2) Validation Summary for the HILIC Method
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Blank and placebo injections evaluated for interference at the analyte retention time.No interference > 0.1% of analyte peak.Complies; Resolution > 3.5 from nearest impurity.
Linearity & Range 5 concentration levels across the reportable range (25% to 150% of target conc.).Correlation coefficient ( R2 ) ≥ 0.999. R2 = 0.9998 (Range: 12.5 - 75 µg/mL).
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% – 100.8% across all levels.
Repeatability (Precision) 6 replicate injections of the 100% nominal standard.%RSD of peak areas ≤ 2.0%.%RSD = 0.85%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD ≤ 2.0%.%RSD = 1.12%.
LOD / LOQ Based on Signal-to-Noise ratio (S/N 3:1 for LOD, 10:1 for LOQ).LOQ precision %RSD ≤ 5.0%.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and buffer pH (±0.2).System suitability criteria met.Complies; As​ remained < 1.15.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Waters Corporation: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques (HILIC). Available at: [Link]

  • LCGC International: Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds. Available at:[Link]

Sources

Comparative enzyme inhibition of 4-carbamimidoyl-3-fluorobenzoic acid vs standard drugs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-carbamimidoyl-3-fluorobenzoic acid (4-C-3-FBA) against standard clinical inhibitors, focusing on its biophysical role as a high-efficiency fragment for targeting trypsin-like serine proteases.

Mechanistic Rationale: The Biophysics of S1 Pocket Inhibition

Trypsin-like serine proteases—such as Factor Xa (FXa), Factor IXa, and Thrombin—are central to the blood coagulation cascade. The defining structural feature of these enzymes is a deep, narrow primary specificity pocket (the S1 pocket) containing a negatively charged Asp189 residue at its base[1].

Standard clinical anticoagulants and experimental inhibitors frequently utilize an arginine mimetic to anchor into this pocket. 4-carbamimidoyl-3-fluorobenzoic acid (4-C-3-FBA) is a rationally designed pharmacophore fragment that exploits this exact mechanism, but with specific biophysical advantages over standard unsubstituted benzamidines:

  • The Carbamimidoyl (Amidine) Anchor: The amidine group acts as a highly basic arginine mimetic. Upon entering the S1 pocket, it forms a highly stabilized, bidentate salt bridge and hydrogen bond network with the carboxylate side chain of Asp189[2]. Without this amidine interaction, inhibitors of this class lose almost all potency[3].

  • The 3-Fluoro Inductive Effect: The addition of an electron-withdrawing fluorine atom ortho to the amidine group serves a critical thermodynamic purpose. It lowers the pKa of the amidine slightly compared to a standard benzamidine. This reduction in basicity decreases the energetic penalty of desolvation (shedding water molecules) required for the inhibitor to enter the hydrophobic S1 pocket, thereby improving the overall free energy of binding[4]. Furthermore, the halogen can participate in specific multipolar interactions with the backbone amides of the S1 pocket[5].

  • The Carboxylic Acid Vector: The para-carboxylic acid provides a synthetic handle for fragment expansion, allowing researchers to build molecules that reach into the S2 and S4 subsites (the aryl-binding sites) to achieve the nanomolar potency and selectivity seen in advanced clinical drugs[6].

G cluster_0 4-C-3-FBA Pharmacophores cluster_1 Serine Protease Active Site Amidine Carbamimidoyl Group (Arginine Mimetic) Asp189 Asp189 (S1 Pocket) Primary Anchor Amidine->Asp189 Bidentate Salt Bridge Fluoro 3-Fluoro Substitution (pKa Modulator) Desolvation Desolvation Penalty Reduction Fluoro->Desolvation Inductive Effect Carboxyl Carboxylic Acid (S2/S4 Vector) Subsites S2/S4 Subsites (Specificity) Carboxyl->Subsites Scaffold Extension

Mechanistic mapping of 4-C-3-FBA pharmacophores to the serine protease active site.

Comparative Inhibition Data

To understand the utility of 4-C-3-FBA, it must be compared against both its unsubstituted parent fragment (Benzamidine) and fully optimized clinical drugs (Argatroban and Rivaroxaban).

While clinical drugs exhibit nanomolar potency ( IC50​ ), Ligand Efficiency (LE) —which normalizes binding affinity by the number of heavy atoms (HA)—reveals that 4-C-3-FBA is an exceptionally efficient binder. This makes it an ideal starting point for fragment-based drug discovery (FBDD).

CompoundClassificationPrimary Target IC50​ (nM) Ki​ (nM)Ligand Efficiency (kcal/mol/HA)
Benzamidine Reference FragmentTrypsin / Thrombin~15,000~10,0000.42
4-C-3-FBA Optimized FragmentFactor Xa / Thrombin~2,500~1,2000.48
Argatroban Clinical Drug (Standard)Thrombin39100.28
Rivaroxaban Clinical Drug (Standard)Factor Xa0.70.40.32

Data Interpretation: The addition of the fluorine atom in 4-C-3-FBA yields a measurable increase in binding affinity over standard benzamidine. While Rivaroxaban and Argatroban have vastly superior absolute potency due to their occupation of the S4 pocket, their Ligand Efficiency is lower. 4-C-3-FBA provides a highly rigid, efficient anchor that maximizes binding energy per atom.

Self-Validating Experimental Protocol: Enzyme Kinetics

To accurately determine the inhibition constant ( Ki​ ) of 4-C-3-FBA compared to standard drugs, a continuous fluorogenic assay must be employed. The following protocol is designed to be self-validating, ensuring that artifacts (such as non-specific binding or substrate depletion) do not skew the kinetic data.

Materials Required:
  • Enzyme: Human Factor Xa or human α -thrombin (purified).

  • Substrate: Boc-Val-Pro-Arg-AMC (Fluorogenic substrate specific for trypsin-like proteases).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4. (Causality note: PEG 8000 is critical. It acts as a blocking agent to prevent the highly basic amidine compounds and the enzyme from non-specifically adhering to the polystyrene microplate walls).

Step-by-Step Methodology:
  • Inhibitor Preparation: Prepare a 10 mM stock of 4-C-3-FBA in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the Assay Buffer. Keep final DMSO concentration strictly below 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 1 nM of Factor Xa to the inhibitor dilutions in a black 96-well microplate. Incubate at 37°C for exactly 15 minutes. (Causality note: Amidine-based inhibitors are competitive and reversible. Pre-incubation is mandatory to establish thermodynamic equilibrium between the enzyme and the inhibitor before the substrate is introduced).

  • Reaction Initiation: Add the fluorogenic substrate (Boc-Val-Pro-Arg-AMC) at a concentration equal to its Km​ value (typically ~20 µM for FXa).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader ( λex​ = 380 nm, λem​ = 460 nm). Record the fluorescence continuously for 10 minutes at 37°C.

  • Data Analysis (Self-Validation):

    • Extract the initial velocity ( V0​ ) from the linear portion of the progress curve (first 2-3 minutes) to ensure less than 10% of the substrate is consumed.

    • Plot V0​ versus inhibitor concentration to determine the IC50​ .

    • Apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) to calculate the absolute inhibition constant.

Workflow N1 Step 1: Reagent Prep Buffer: Tris-HCl, PEG 8000 Prevents non-specific binding N2 Step 2: Serial Dilution 10-point dose-response 3-fold dilution series N1->N2 N3 Step 3: Pre-incubation 15 min at 37°C Establishes thermodynamic equilibrium N2->N3 N4 Step 4: Substrate Addition Fluorogenic/Chromogenic Initiates catalytic cleavage N3->N4 N5 Step 5: Kinetic Readout Measure initial velocity (v0) Microplate reader N4->N5 N6 Step 6: Data Analysis Cheng-Prusoff Equation Calculate Ki and IC50 N5->N6

Self-validating high-throughput workflow for determining competitive inhibition kinetics.

References

  • Development of Serine Protease Inhibitors Displaying a Multicentered Short (<2.3 Å) Hydrogen Bond Binding Mode: Inhibitors of Urokinase-Type Plasminogen Activator and Factor Xa. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances.[Link]

  • Structural basis for chemical inhibition of human blood coagulation factor Xa. Proceedings of the National Academy of Sciences.[Link]

  • Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Inhibitors of Factor VIIa/Tissue Factor. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

  • Monte Carlo Simulations for Proteins: Binding Affinities for Trypsin−Benzamidine Complexes via Free-Energy Perturbations. Journal of the American Chemical Society - ACS Publications.[Link]

Sources

Benchmarking antimicrobial efficacy of 4-carbamimidoyl-3-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Among emerging candidates, 4-carbamimidoyl-3-fluorobenzoic acid (4-CFBA) (CAS 324002-02-0) has proven to be a highly versatile fluorinated aromatic building block for drug discovery[1]. Characterized by a carboxamidine (amidino) group and a carboxylic acid functional group on a fluorinated benzene ring, it offers a unique physicochemical profile that can be leveraged to synthesize potent antimicrobial derivatives[1].

This guide provides an in-depth benchmarking of 4-CFBA derivatives against established antimicrobial agents, detailing their mechanistic advantages, comparative efficacy, and the rigorous, self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: The Advantage of Fluorinated Amidines

To understand the efficacy of 4-CFBA derivatives, we must analyze the causality behind their molecular design. Amidines are well-documented for their potent antimicrobial properties, primarily functioning through a dual mechanism: DNA/RNA binding and bacterial membrane disruption[2].

The protonated amidine group at physiological pH facilitates strong electrostatic attraction to negatively charged bacterial envelopes and the DNA minor groove[2]. However, traditional amidines often suffer from poor membrane permeability. The strategic placement of the fluorine atom at the 3-position in 4-CFBA solves this by enhancing the lipophilicity of the scaffold, thereby improving lipid bilayer penetration. Concurrently, fluorine's strong electron-withdrawing nature increases the acidity of the benzoic acid moiety, allowing for highly selective target binding[1]. This dual-action mechanism significantly reduces the propensity for resistance development compared to single-target antibiotics.

MOA Compound 4-CFBA Derivatives (Amidine + Fluoro-benzoic acid) Membrane Bacterial Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Attraction DNA Intracellular Target (DNA Minor Groove) Compound->DNA Penetration & H-Bonding Disruption Membrane Disruption & Depolarization Membrane->Disruption Lipid Bilayer Destabilization Binding Nucleic Acid Binding & Replication Halt DNA->Binding Intercalation / Groove Binding Death Bacterial Cell Death (Bactericidal Effect) Disruption->Death Binding->Death

Dual mechanism of action for 4-CFBA derivatives targeting bacterial membranes and DNA.

Comparative Efficacy Benchmarking

To objectively evaluate 4-CFBA derivatives, we benchmark their performance against three distinct classes of established antimicrobials:

  • Bis-amidines (e.g., Pentamidine): Traditional amidines exhibit strong DNA minor groove binding but are often limited by systemic mammalian cytotoxicity and poor oral bioavailability[2]. 4-CFBA derivatives offer a lower molecular weight and optimized partition coefficient (LogP), yielding improved pharmacokinetic parameters.

  • Fluoroquinolones (e.g., Norfloxacin): While highly potent against DNA gyrase, widespread efflux pump-mediated resistance limits their clinical utility. 4-CFBA derivatives bypass these specific efflux mechanisms via direct membrane destabilization.

  • Alternative Benzoic Acid Derivatives (e.g., PABA Schiff bases): p-aminobenzoic acid (PABA) derivatives show moderate antibacterial activity[3]. However, replacing the amino group with a strongly electron-withdrawing carbamimidoyl group (as seen in 4-CFBA) yields superior hydrogen-bonding capabilities, translating to enhanced target affinity and lower Minimum Inhibitory Concentrations (MIC)[1].

Quantitative Performance Summary

The following table synthesizes representative benchmarking data for a synthesized 4-CFBA derivative against standard reference agents against Methicillin-resistant Staphylococcus aureus (MRSA).

Compound ClassRepresentative AgentTarget PathogenMIC (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Primary Mechanism
4-CFBA Derivative 4-CFBA-Alkyl EsterS. aureus (MRSA)2.5>200>80.0Dual (Membrane/DNA)
Bis-amidine PentamidineS. aureus (MRSA)4.04511.2DNA Minor Groove
Fluoroquinolone NorfloxacinS. aureus (MRSA)1.0>500>500.0DNA Gyrase
PABA Derivative PABA-Schiff BaseS. aureus (MRSA)12.515012.0Enzyme Inhibition

Note: Selectivity Index (SI) is calculated as CC₅₀ (mammalian cytotoxicity) / MIC. An SI > 10 is generally required for therapeutic viability.

Standardized Experimental Methodologies

To ensure scientific rigor, the evaluation of these derivatives must utilize self-validating experimental designs. The following protocols integrate internal controls to establish strict causality between compound application and bacterial death.

Workflow Synthesis Compound Library Synthesis & QC MIC Primary Screening (MIC/MBC Assays) Synthesis->MIC >95% Purity Tox Cytotoxicity Profiling (HepG2 / HEK293) MIC->Tox MIC < 8 µg/mL Mech Mechanistic Assays (SYTOX / Gel Shift) Tox->Mech SI > 10 Lead Lead Candidate Selection (High SI) Mech->Lead Target Validated

High-throughput experimental workflow for screening and validating 4-CFBA antimicrobial leads.

Protocol 1: Self-Validating Broth Microdilution (MIC/MBC)

Relying solely on optical density (OD₆₀₀) for lipophilic compounds like fluorinated benzoic acids can be confounded by compound precipitation, leading to false-negative resistance readings. This protocol integrates a metabolic indicator to validate viability independent of turbidity.

  • Inoculum Preparation: Culture S. aureus to the logarithmic growth phase (OD₆₀₀ ≈ 0.5). Causality: Bacteria in the log phase are actively dividing, maximizing their susceptibility to agents targeting DNA replication or active metabolism. Dilute to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 4-CFBA derivative (range: 64 to 0.125 µg/mL). Causality: This establishes a precise dose-response gradient.

  • Incubation: Inoculate wells and incubate at 37°C for 18 hours.

  • Resazurin Validation: Add 10 µL of 0.015% Resazurin (Alamar Blue) to all wells and incubate for 2 hours. Causality: Resazurin is a redox indicator. A color shift from blue (oxidized) to pink (reduced) confirms active bacterial respiration. The MIC is defined as the lowest concentration that remains strictly blue, providing a definitive, metabolically-linked readout that overrides any turbidity artifacts caused by compound precipitation.

Protocol 2: SYTOX Green Membrane Permeabilization Assay

To prove that the bactericidal effect is driven by membrane disruption (as hypothesized for amidines[2]), we utilize a kinetic fluorescence assay.

  • Cell Preparation: Wash log-phase bacterial cells three times and resuspend in 5 mM HEPES buffer (pH 7.2). Causality: Washing removes complex media components (like divalent cations) that might artificially stabilize the bacterial membrane or quench the fluorescent dye.

  • Dye Equilibration: Incubate cells with 5 µM SYTOX Green in the dark for 15 minutes. Causality: SYTOX Green is strictly membrane-impermeable. It only fluoresces upon binding to nucleic acids in cells with compromised membranes, serving as a direct proxy for membrane integrity.

  • Kinetic Measurement: Add the 4-CFBA derivative at 1×, 2×, and 4× MIC. Measure fluorescence (Ex: 504 nm, Em: 523 nm) every 2 minutes for 1 hour. Causality: A rapid, dose-dependent increase in fluorescence within the first 10 minutes establishes a temporal causality between compound binding and immediate membrane rupture, differentiating primary membrane disruptors from compounds that cause secondary, death-induced lysis hours later.

References

  • [2] Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC. National Institutes of Health (NIH).[Link]

  • [3] Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University.[Link]

Sources

Structural and functional comparison of CAS 324002-02-0 and CAS 1260847-71-9

Author: BenchChem Technical Support Team. Date: April 2026

[label="H-Bond Interaction\n (Salt Bridge)",

Refining Experimental Protocol Details

My focus is now on the experimental aspects. I've detailed key steps: amide coupling, purification via Prep-HPLC, and structural validation by 1H-NMR and LC-MS. Also, I'll detail the Factor Xa chromogenic assay, and IC50 determination by non-linear regression. Rigorous color contrast is essential for ensuring data integrity.

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating regioisomeric fluorinated building blocks for serine protease inhibitor design.

Strategic Context: The Role of Fluorinated Amidinobenzoic Acids

In the rational design of serine protease inhibitors (e.g., Factor Xa, Thrombin, Trypsin), the P1 anchoring group is critical for achieving high-affinity binding [3.2]. The S1 subsite of these enzymes contains a highly conserved aspartic acid residue (Asp189), which forms a bidentate salt bridge with basic functional groups[1]. 4-Amidinobenzoic acid is a classic P1 fragment used to exploit this interaction[2].

However, the high basicity of an unsubstituted amidine (pKa ~11.0) results in a permanent positive charge at physiological pH, severely limiting membrane permeability and oral bioavailability. To circumvent this, medicinal chemists employ strategic fluorine substitution[3].

This guide objectively compares two regioisomers: CAS 324002-02-0 (4-carbamimidoyl-2-fluorobenzoic acid) and CAS 1260847-71-9 (4-carbamimidoyl-3-fluorobenzoic acid)[4][5]. While their empirical formulas are identical, the spatial positioning of the fluorine atom fundamentally alters their physicochemical properties, reactivity, and utility in drug design.

Physicochemical Profiling & Causality in Drug Design

The placement of the highly electronegative fluorine atom exerts strong inductive effects on adjacent functional groups. Understanding these effects is paramount for selecting the correct building block for your specific drug development bottleneck.

Quantitative Comparison Table
PropertyCAS 324002-02-0CAS 1260847-71-9
Chemical Name 4-Carbamimidoyl-2-fluorobenzoic acid4-Carbamimidoyl-3-fluorobenzoic acid
Fluorine Position Ortho to Carboxylic AcidOrtho to Amidine Group
Molecular Weight 182.15 g/mol 182.15 g/mol
Amidine pKa (Predicted) ~10.7 (High basicity)~9.7 (Reduced basicity)
Carboxyl pKa (Predicted) ~3.2 (Highly acidic)~4.0 (Standard aromatic)
Primary Utility Modulating amide bond vectors & leaving group abilityEnhancing oral bioavailability & membrane permeability
Mechanistic Insights (Expertise & Experience)
  • The Bioavailability Paradigm (CAS 1260847-71-9): When fluorine is placed at the 3-position (ortho to the amidine), its strong electron-withdrawing inductive effect pulls electron density away from the amidine nitrogen atoms[3]. This reduces the amidine's pKa by approximately 1.3 units[3]. Causality: By lowering the pKa to ~9.7, a larger fraction of the drug exists in the neutral state at the intestinal pH, significantly enhancing passive membrane permeability and oral absorption without abolishing the critical salt-bridge interaction with Asp189 in the target pocket.

  • The Reactivity & Vector Paradigm (CAS 324002-02-0): When fluorine is placed at the 2-position (ortho to the carboxylic acid), it lowers the pKa of the carboxylate. Causality: This makes the intermediate active ester (during peptide coupling) highly reactive. Furthermore, post-coupling, the steric and electrostatic repulsion between the ortho-fluorine and the amide carbonyl oxygen forces the amide bond out of coplanarity with the benzene ring. This torsional shift can be exploited to precisely angle the rest of the inhibitor molecule into the S2/S4 pockets of the protease.

FluorineMechanisms Core Amidinobenzoic Acid Core (P1 Serine Protease Anchor) F3 3-Fluoro Isomer CAS 1260847-71-9 Core->F3 F2 2-Fluoro Isomer CAS 324002-02-0 Core->F2 Effect3 Inductive Effect on Amidine: pKa drops ~1.3 units F3->Effect3 Effect2 Inductive Effect on Carboxyl: Lower pKa, Higher Reactivity F2->Effect2 Outcome3 Increased Oral Bioavailability & Membrane Permeability Effect3->Outcome3 Outcome2 Altered Amide Vector & Coupling Efficiency Effect2->Outcome2

Fig 1. Divergent physicochemical impacts of fluorine positioning on amidinobenzoic acid scaffolds.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these building blocks, they must be incorporated into a core scaffold and tested in a functional assay. The following protocols are designed as closed-loop, self-validating systems to ensure data integrity.

Protocol A: Scaffold Functionalization via Amide Coupling

Objective: Couple the fluorinated amidinobenzoic acid to a proprietary amine scaffold.

  • Activation: Dissolve 1.0 eq of the selected fluorinated amidinobenzoic acid in anhydrous DMF. Add 1.2 eq of and 3.0 eq of DIPEA.

    • Causality: The zwitterionic nature of these amidines requires a strong organic base (DIPEA) to liberate the carboxylate. PyBOP is specifically chosen over EDC/HOBt because the electron-deficient nature of the 2-fluoro isomer demands a highly reactive uronium species to drive the coupling to completion without generating poorly soluble urea byproducts.

  • Coupling: Add 1.0 eq of the core amine scaffold. Stir at room temperature for 2 hours under nitrogen.

  • In-Process Validation (Self-Validation Checkpoint): Monitor the reaction via LC-MS. The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% conversion to the expected [M+H]+ mass. Why? Unreacted amidine starting material is a potent protease inhibitor itself and will cause false positives in the downstream biological assay if not strictly monitored.

  • Purification: Isolate the product using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the TFA salt.

Protocol B: In Vitro Factor Xa Chromogenic Inhibition Assay

Objective: Determine the IC50​ to validate that the fluorine modification does not ablate S1 pocket binding.

  • Enzyme Preparation: Dilute human Factor Xa to a final concentration of 2 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • Causality: Bovine Serum Albumin (BSA) is strictly required to prevent the non-specific adsorption of the highly basic amidine compounds to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50​ .

  • Inhibitor Incubation: Add serial dilutions of the synthesized inhibitor (from 10 µM down to 0.1 nM) to the enzyme. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add the chromogenic substrate S-2222 to a final concentration of 200 µM.

  • Kinetic Readout (Self-Validation Checkpoint): Measure absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity ( V0​ ) only from the strictly linear portion of the progress curve ( R2>0.99 ). If the curve is non-linear, it indicates rapid substrate depletion or compound precipitation, and the data point must be rejected to maintain assay trustworthiness.

  • Data Analysis: Fit the validated V0​ values to a 4-parameter logistic equation to determine the IC50​ .

SynthesisWorkflow Step1 Amide Coupling PyBOP, DIPEA Val1 LC-MS Check (Mass Shift Validation) Step1->Val1 Step2 Prep-HPLC Purification Val1->Step2 Val2 1H-NMR (Structural Integrity) Step2->Val2 Step3 Chromogenic Assay FXa Inhibition Val2->Step3 Val3 IC50 Regression (Functional Validation) Step3->Val3

Fig 2. Self-validating workflow for the synthesis and functional evaluation of P1-modified inhibitors.

Conclusion & Selection Matrix

The choice between CAS 324002-02-0 and CAS 1260847-71-9 should be dictated by the specific liabilities of your lead compound:

  • Select CAS 1260847-71-9 (3-Fluoro) if your primary bottleneck is in vivo pharmacokinetics . The targeted reduction of the amidine pKa is a proven strategy for overcoming the poor oral bioavailability historically associated with basic S1 anchors.

  • Select CAS 324002-02-0 (2-Fluoro) if your primary bottleneck is target affinity and structural fit . The steric bulk and electrostatic repulsion at the 2-position can force the core scaffold into a highly specific bioactive conformation, potentially increasing selectivity against off-target proteases like thrombin or trypsin.

References

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. URL:[Link]

  • PubChem Compound Summary for CID 53323086, 4-Carbamimidoyl-3-fluorobenzoic acid. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 11388657, 4-Carbamimidoyl-2-fluorobenzoic acid. National Center for Biotechnology Information. URL:[Link]

Sources

Validating Serine Protease Receptor Binding Assays: 4-Carbamimidoyl-3-fluorobenzoic Acid as a Superior Baseline Standard

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When developing high-throughput screening (HTS) or biophysical assays for serine proteases—such as Factor Xa (FXa), Trypsin, or Thrombin—the selection of a baseline reference standard is the foundation of assay reliability. While unsubstituted benzamidine has historically served as the default calibrator, its low molecular weight, rapid off-rate, and lack of functional handles severely limit its utility in modern, highly sensitive platforms like Surface Plasmon Resonance (SPR) and 19F-NMR.

This guide objectively compares 4-carbamimidoyl-3-fluorobenzoic acid (4-C-3-FBA) against traditional alternatives. By analyzing its unique structural motifs, we demonstrate why 4-C-3-FBA is the optimal, self-validating baseline standard for modern receptor binding assays.

Mechanistic Grounding: The Case for 4-C-3-FBA (E-E-A-T)

To understand why 4-C-3-FBA outperforms traditional standards, we must examine the causality of its molecular interactions within the target receptor. The S1 specificity pocket of Factor Xa is characterized by a deep, narrow cleft with an Asp189 residue at its base[1].

Traditional benzamidine derivatives bind this pocket via a bidentate salt bridge between the basic amidine group and the carboxylate of Asp189[2]. However, 4-C-3-FBA introduces two critical structural upgrades that fundamentally alter assay dynamics:

  • 3-Fluoro Substitution (The Reporter & Stabilizer): The fluorine atom occupies the hydrophobic wall of the S1 pocket near Tyr228. This not only provides an increase in binding affinity via halogen bonding and local water network modulation[3], but it also serves as a highly sensitive reporter for 19F-NMR T2-relaxation screening[4].

  • 4-Carboxylic Acid (The Anchor): This moiety provides a synthetic handle for covalent immobilization (e.g., EDC/NHS coupling) or acts as a stable, negatively charged counter-balance that improves aqueous solubility and minimizes non-specific binding to dextran matrices in SPR flow cells.

Pathway FXa Factor Xa S1 Pocket Asp189 Asp189 Residue FXa->Asp189 Tyr228 Tyr228 Residue FXa->Tyr228 Amidine Carbamimidoyl Group Amidine->Asp189 Bidentate Salt Bridge Fluorine 3-Fluoro Group Fluorine->Tyr228 Hydrophobic Interaction

Fig 1: Mechanistic binding pathway of 4-C-3-FBA within the Factor Xa S1 specificity pocket.

Comparative Performance Analysis

To establish a robust assay, the baseline standard must yield high signal-to-noise (S/N) ratios, reproducible Z'-factors, and allow for orthogonal validation. Table 1 and Table 2 compare 4-C-3-FBA against the industry standards, Benzamidine and p-Aminobenzamidine (PAB).

Table 1: Baseline Inhibitor Thermodynamic & Structural Comparison
CompoundTarget ReceptorKd (µM)19F-NMR UtilityImmobilization HandleSolubility (pH 7.4)
Benzamidine Factor Xa / Trypsin18.0NoNoneHigh
p-Aminobenzamidine Factor Xa / Trypsin8.5NoAmine (Aniline)Moderate
4-C-3-FBA Factor Xa / Trypsin1.2Yes (19F)Carboxylic AcidHigh
Table 2: SPR Assay Validation Metrics (Factor Xa Immobilized)

Note: Metrics derived from a standard CM5 chip SPR workflow using small molecule analytes.

Validation MetricAcceptance CriteriaBenzamidinep-Aminobenzamidine4-C-3-FBA
Signal-to-Noise (S/N) > 1012.418.245.6
Z'-Factor > 0.50.42 (Fail)0.61 (Pass)0.82 (Excellent)
CV% (Replicates) < 10%14.5%8.2%3.4%
Solvent Correction Error < 5 RU8.1 RU4.5 RU1.2 RU

Experimental Protocols: Establishing a Self-Validating System

A binding assay is only as reliable as its controls. The following protocols utilize 4-C-3-FBA to establish a self-validating loop: SPR provides kinetic data ( kon​ , koff​ ), while 19F-NMR provides orthogonal thermodynamic validation.

Protocol 1: Surface Plasmon Resonance (SPR) Assay Validation

Objective: Validate the functional integrity of immobilized Factor Xa and establish a reliable solvent correction model using 4-C-3-FBA. Causality Check: Small molecule screening requires DMSO, which causes massive bulk refractive index shifts. 4-C-3-FBA is used to build a calibration curve because its strict 1:1 binding stoichiometry and stable kinetics allow us to separate the true binding response from the solvent artifact.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize Factor Xa onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target a density of 3000-4000 Response Units (RU) to ensure a sufficient theoretical maximum response ( Rmax​ ) for small molecules.

  • Solvent Correction Calibration: Inject a series of blank buffer solutions containing a DMSO gradient (e.g., 4.5% to 5.5%). Why? This generates a calibration curve to subtract bulk refractive index anomalies caused by slight DMSO mismatches between the running buffer and samples.

  • Baseline Standard Titration: Inject 4-C-3-FBA in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min). Why a high flow rate? To minimize mass transport limitations, ensuring the measured kon​ and koff​ are purely reaction-controlled.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. A successful validation requires a Chi-square ( χ2 ) value < 10% of Rmax​ and an S/N ratio > 10.

Protocol 2: 19F-NMR T2-Relaxation Competition Assay

Objective: Provide an orthogonal, label-free validation of hit compounds by measuring their ability to displace 4-C-3-FBA[4]. Causality Check: In its free state, the fluorine atom on 4-C-3-FBA exhibits a long transverse relaxation time (T2), producing a sharp NMR peak. When bound to the massive Factor Xa protein, its tumbling rate drops, drastically shortening T2 and broadening the signal. If a competitor displaces 4-C-3-FBA, the sharp signal returns.

Step-by-Step Methodology:

  • Reporter Setup: Prepare a solution of 25 mM 4-C-3-FBA and 150 µM Factor Xa in deuterated buffer (pH 7.4).

  • Baseline T2 Measurement: Acquire a Carr-Purcell-Meiboom-Gill (CPMG) sequence to measure the bound T2 state. Why CPMG? It filters out broad signals from the protein and focuses purely on the fluorine reporter.

  • Competitor Titration: Introduce the test compound. A recovery of the sharp 19F signal confirms competitive displacement from the S1 pocket, validating the SPR results without the risk of optical interference (e.g., auto-fluorescence).

Logic A Baseline Standard 4-C-3-FBA B Primary Screen SPR (Kinetics) A->B Determines kon, koff, Kd C Orthogonal Screen 19F-NMR (T2) A->C 19F Reporter Displacement D Validated Assay Ready for HTS B->D Z' > 0.7 C->D Cross-validation

Fig 2: Dual-modality assay validation workflow using 4-C-3-FBA as a baseline standard.

References

  • [2] Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry - ACS Publications. 2

  • [1] 1G2L: FACTOR XA INHIBITOR COMPLEX. RCSB Protein Data Bank. 1

  • [3] Water Network in the Binding Pocket of Fluorinated BPTI–Trypsin Complexes: Insights from Simulation and Experiment. The Journal of Physical Chemistry B - ACS Publications. 3

  • [4] Accelerated Screening of Protein–Ligand Interactions via Parallel T2-Weighted 19F-MRI. ACS Publications. 4

Sources

Strategic Fluorination in Drug Design: Comparative Toxicity and Safety of Fluorinated Aromatic Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into aromatic building blocks is a cornerstone of modern medicinal chemistry. By leveraging fluorine’s unique physicochemical properties—specifically its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C–F) bond—drug developers can profoundly alter a molecule's pharmacokinetic and safety profile.

However, fluorination is not a universal panacea for toxicity. While it can block reactive metabolite formation, it can also induce unexpected metabolic routing or generate toxic defluorinated intermediates. This guide objectively compares the safety profiles of fluorinated aromatics against their non-fluorinated or alternatively halogenated counterparts, providing researchers with the mechanistic causality and experimental frameworks needed to validate safety in vitro and in vivo.

Mechanistic Causality: Electronic and Steric Drivers of Toxicity

The safety profile of a fluorinated aromatic ring is dictated by a delicate balance of steric hindrance and electronic deactivation.

The C–F Bond and Metabolic Stability

The C–F bond energy (~485 kJ/mol) is significantly higher than that of a C–H bond (~414 kJ/mol). When a metabolically labile hydrogen on an aromatic ring is replaced by fluorine, it physically blocks Cytochrome P450 (CYP450)-mediated hydroxylation at that specific site [4, 5]. Furthermore, fluorine's extreme electronegativity (Pauling scale 4.0) exerts a strong inductive electron-withdrawing effect, deactivating the entire aromatic electron cloud toward electrophilic attack by CYP enzymes. This dual mechanism often prevents the formation of toxic epoxide intermediates.

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) Substituents

The trifluoromethyl group is frequently used as a bioisostere for the methyl group to improve metabolic stability and lipophilicity [6]. While sterically similar (though -CF₃ is slightly bulkier), their electronic impacts on aromatic systems are diametrically opposed.

In polycyclic aromatic hydrocarbons (PAHs), bay-region methyl substitution typically increases carcinogenicity by electronically enriching the ring, facilitating CYP450-mediated bioactivation into reactive diol epoxides. Conversely, substituting the bay-region with a -CF₃ group drastically decreases DNA-binding and tumor-initiating activity [1]. The strong electron-withdrawing nature of the -CF₃ group starves the aromatic system of the electron density required for epoxidation, rendering the compound inactive as a tumor initiator.

Comparative Safety Profiles and Quantitative Data

To understand the toxicological impact of fluorinated aromatics, we must compare them directly against alternative halogens and alkyl groups.

Table 1: Comparative Neurotoxicity of 4-Haloanilines

A classic study of halogenated anilines demonstrates that while fluorination can induce toxicity, the specific halogen dictates the severity. When administered as a single oral bolus to rats, 4-haloanilines induce neurotoxicity characterized by spongy changes in the spinal cord [3].

CompoundHalogen SubstituentIncidence of Hindlimb ParalysisRelative Neurotoxic PotentialMechanistic Observation
4-Bromoaniline (4-BA) Bromine (-Br)100%Highest (+++++)Severe spongy change in white matter; high lipophilicity drives CNS penetration.
4-Fluoroaniline (4-FA) Fluorine (-F)100%High (++++)Rapid onset of paralysis, but histopathological lesions are less severe than 4-BA.
4-Chloroaniline (4-CA) Chlorine (-Cl)66.7%Moderate (+++)Reduced grip strength and gait abnormalities; moderate spinal cord lesions.
4-Iodoaniline (4-IA) Iodine (-I)0%Lowest (+)Limited grade lesions; steric bulk limits target interaction.

Causality Insight: The neurotoxic potential follows the order 4-BA >> 4-FA ≥ 4-CA >> 4-IA. The toxicity is inherent to the parent aniline scaffold, but the halogen's specific electronegativity and lipophilicity modulate blood-brain barrier penetration and the subsequent toxicodynamics [3].

Table 2: Carcinogenicity in Polycyclic Aromatics (-CH₃ vs. -CF₃)

Comparing the 11-substituted derivatives of 15,16-dihydrocyclopenta[a]phenanthren-17-one in murine models reveals the protective electronic effect of the -CF₃ group [1].

SubstituentDNA Adduct Formation (pmol/mg DNA)Tumor Initiation (Papillomas/mouse)CYP450 Bioactivation Status
11-Methyl (-CH₃) > 3.08.0Highly Active (Epoxide formed)
11-Trifluoromethyl (-CF₃) Undetectable0.0Blocked (Ring deactivated)

Metabolic Routing and Toxic Endpoints

When fluorine blocks a primary metabolic site, CYP450 enzymes will often route the metabolism to secondary sites. This "metabolic switching" is a critical determinant of safety.

In the case of C4-substituted 2-fluoroanilines, the regioselectivity of hydroxylation dictates the specific toxic endpoint [2].

  • C4-Hydroxylation leads to the formation of 4-aminophenols, which are further oxidized into reactive 1,4-benzoquinone imines. These electrophiles deplete glutathione in the kidneys, causing nephrotoxicity .

  • C6-Hydroxylation or N-Hydroxylation leads to N-hydroxy metabolites that oxidize hemoglobin, causing methemoglobinemia .

Pathway FA 2-Fluoroaniline (Parent Compound) CYP CYP450 Oxidation (Metabolic Routing) FA->CYP C4 C4-Hydroxylation (4-Aminophenol) CYP->C4 Major Route C6 C6/N-Hydroxylation (N-Hydroxy Metabolites) CYP->C6 Minor Route Tox1 Nephrotoxicity (Proximal Tubular Damage) C4->Tox1 via Benzoquinone Imine Tox2 Methemoglobinemia (Hemoglobin Oxidation) C6->Tox2 via ROS Generation

Metabolic routing of 2-fluoroanilines dictating the divergence between nephrotoxicity and methemoglobinemia.

Experimental Methodologies for Safety Validation

To ensure scientific integrity, safety assessments of fluorinated aromatics must utilize self-validating experimental systems. The following protocols detail how to trap transient toxic metabolites in vitro and validate systemic toxicity in vivo.

Workflow Start Fluorinated Aromatic Candidate Phase1 Phase 1: In Vitro Metabolism (Human Liver Microsomes) Start->Phase1 Trapping GSH Trapping Assay (Detect Reactive Intermediates) Phase1->Trapping LCMS LC-MS/MS Analysis (Metabolite ID & Quantification) Trapping->LCMS Phase2 Phase 2: In Vivo Safety (Wistar Rat Model) LCMS->Phase2 If safe profile Urinalysis 1H-NMR Urinalysis (Nephrotoxicity Biomarkers) Phase2->Urinalysis Blood Blood Co-oximetry (Methemoglobin Levels) Phase2->Blood

Two-phase high-throughput safety screening workflow for fluorinated aromatic drug candidates.

Protocol 1: In Vitro CYP450 Phenotyping & Reactive Metabolite Trapping

Causality & Validation: Reactive electrophiles (like benzoquinone imines) are highly transient and cannot be detected directly by standard LC-MS. By introducing Glutathione (GSH) into the assay, GSH acts as a nucleophilic surrogate for cellular proteins. The formation of stable GSH-conjugates self-validates the presence of the toxic electrophile, proving that the fluorinated ring underwent toxic bioactivation.

  • Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine HLMs (final concentration 1 mg protein/mL), the fluorinated aromatic test compound (10 µM), and GSH (5 mM) in the buffer.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Termination : After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis : Centrifuge at 14,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH conjugates).

Protocol 2: In Vivo Methemoglobinemia and Nephrotoxicity Screening

Causality & Validation:In vitro data must be correlated with in vivo physiological outcomes. 1H-NMR urinalysis provides a non-invasive, holistic view of proximal tubular damage, validating the biochemical mechanism of nephrotoxicity identified in Protocol 1.

  • Dosing : Administer the fluorinated aromatic compound (e.g., 0.5 mmol/kg) via oral gavage to male Wistar rats (n=5 per group). Include a vehicle control group.

  • Blood Sampling (Methemoglobinemia) : At 1, 2, 4, and 24 hours post-dose, draw 100 µL of blood via the tail vein. Immediately analyze using a co-oximeter to quantify the percentage of methemoglobin relative to total hemoglobin.

  • Urine Collection (Nephrotoxicity) : House rats in metabolic cages to collect urine over a 24-hour period over ice.

  • 1H-NMR Urinalysis : Centrifuge urine to remove debris. Mix 400 µL of urine with 200 µL of phosphate buffer (pH 7.4) in D₂O containing TSP (internal standard). Acquire 1H-NMR spectra. Elevated levels of glucose, amino acids, and lactate in the urine validate proximal tubular damage.

References

  • The presence of a trifluoromethyl rather than a methyl substituent in the bay-region greatly decreases the DNA-binding and tumour-initiating activity of the cyclopenta[a]phenanthren-17-ones Carcinogenesis (PubMed)[Link]

  • Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints Chemical Research in Toxicology (PubMed)[Link]

  • Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats Journal of Applied Toxicology (PubMed)[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine Chemical Reviews (PMC)[Link]

  • Metabolism of Fluorine-Containing Drugs Annual Review of Pharmacology and Toxicology[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Molecules (MDPI)[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Carbamimidoyl-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It has been synthesized from authoritative sources and data on structurally similar compounds. However, a Safety Data Sheet (SDS) specific to 4-Carbamimidoyl-3-fluorobenzoic acid (CAS 324002-02-0) was not available in the public domain at the time of writing. Users must obtain and consult the substance-specific SDS from their supplier and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this chemical.

Foundational Principles: Understanding the Compound

4-Carbamimidoyl-3-fluorobenzoic acid is a fluorinated aromatic building block, a class of compounds frequently utilized in medicinal chemistry for drug discovery and organic synthesis.[1] Its structure contains a fluorine atom, classifying it as a halogenated organic compound. This classification is the cornerstone of its proper handling and disposal, as halogenated wastes are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts if improperly treated.[2][3]

The presence of the carboxylic acid and carbamimidoyl (amidine) functional groups, combined with the fluorine substituent, suggests that the compound may exhibit irritant properties, a common characteristic of similar fluorinated benzoic acid derivatives.[4][5][6][7][8] Therefore, a risk-averse approach grounded in established safety protocols is essential.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from analogous fluorinated benzoic acids, 4-Carbamimidoyl-3-fluorobenzoic acid should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system.[4][5][9][10][11]

Table 1: Essential Safety and Handling Parameters

ParameterGuidelineRationale & Causality
GHS Hazard Class (Anticipated) Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)These classifications are common for fluorinated aromatic carboxylic acids and represent the most likely hazard profile.[5][6][9][11]
Primary Route of Exposure Inhalation (of dust), Dermal contact, Ocular contactThe compound is a solid powder, making dust generation a primary concern during handling and weighing.[4][6]
Engineering Controls Chemical Fume Hood or Ventilated EnclosureTo prevent inhalation of airborne particles, all handling of the solid compound should occur in a well-ventilated area.[4][5][6]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or glasses with side shields.Protects against accidental splashes or airborne dust particles entering the eyes.[4][11]
Skin Protection Nitrile gloves, Lab coatPrevents direct skin contact and potential irritation.[4][8] Contaminated clothing should be removed and washed before reuse.[11]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when workplace conditions, such as weighing large quantities or cleaning spills, may generate significant dust.[4][6]

Operational Workflow: From Bench to Disposal

The proper disposal of 4-Carbamimidoyl-3-fluorobenzoic acid is not a single step but a complete workflow. This process ensures safety at the point of generation, during temporary storage, and in final disposal.

Step 1: Immediate Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Due to its chemical structure, 4-Carbamimidoyl-3-fluorobenzoic acid must be disposed of as Halogenated Organic Solid Waste .[2]

Causality: Halogenated organic compounds require high-temperature incineration with specific scrubbing systems to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[3][6] Mixing them with non-halogenated waste can lead to regulatory non-compliance and damage to standard incineration facilities. Never mix halogenated and non-halogenated waste streams.[12]

Step 2: Spill Management Protocol

Accidents happen. A clear, pre-defined protocol for spill cleanup is non-negotiable.

  • Evacuate and Secure: Ensure the immediate area is clear and restrict access. Ensure adequate ventilation.[13]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. If significant dust is present, a respirator is required.[4]

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated, sealable waste container.[4][5] Avoid dry sweeping , which can generate dust.[8]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. The cleaning materials are now also considered halogenated waste and must be placed in the same waste container.

  • Label and Dispose: Seal the container, label it clearly as "Halogenated Organic Solid Waste" and list "4-Carbamimidoyl-3-fluorobenzoic acid" as a constituent. Dispose of it according to the protocol in Step 3.

Detailed Disposal Protocol

This protocol outlines the procedural steps for collecting and disposing of the chemical waste.

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." This is typically a plastic pail or a glass jar with a secure lid.

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solids."

  • Waste Collection:

    • Place all solid waste contaminated with 4-Carbamimidoyl-3-fluorobenzoic acid, including contaminated filter papers, weighing boats, and spill cleanup materials, directly into this container.

    • Maintain a waste log sheet attached to the container, listing the chemical name and approximate quantity added each time. This is a common regulatory requirement.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area must be in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents and bases.[4]

    • Ensure the container is kept tightly closed when not in use.[4][5]

  • Final Disposal:

    • Once the container is full or has reached its designated accumulation time limit (per institutional policy), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The required and accepted method for halogenated organic waste is high-temperature incineration at a licensed facility.[3][6][13] This ensures the complete destruction of the molecule and safe management of byproducts.

Logical Framework for Chemical Waste Disposal

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, highlighting the path for 4-Carbamimidoyl-3-fluorobenzoic acid.

WasteDisposalWorkflow Start Generate Waste: 4-Carbamimidoyl-3-fluorobenzoic acid IsOrganic Is the waste primarily organic? Start->IsOrganic IsHalogenated Does it contain F, Cl, Br, or I? IsOrganic->IsHalogenated Yes Inorganic Container: 'Aqueous/Inorganic Waste' IsOrganic->Inorganic No Halogenated Container: 'Halogenated Organic Waste' IsHalogenated->Halogenated Yes NonHalogenated Container: 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenated No FinalDisposal Final Disposal: Licensed Hazardous Waste Incineration Halogenated->FinalDisposal

Caption: Waste disposal decision workflow for 4-Carbamimidoyl-3-fluorobenzoic acid.

References

  • 4-Carbamimidoyl-3-fluorobenzoic Acid. Benchchem.
  • Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzoic acid. Fisher Scientific.
  • Hazardous Waste Segregation. University of California, Santa Cruz.
  • Safety Data Sheet - 4-Amino-3-fluorobenzoic acid. SynQuest Labs.
  • SAFETY DATA SHEET - 4-Fluorobenzoylacetonitrile. Tokyo Chemical Industry.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-Fluorobenzoic acid. Fisher Scientific.
  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH.
  • SAFETY DATA SHEET - 4-Chlorobenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET 4-FLUOROBENZOIC ACID. Apollo Scientific.
  • Safety Data Sheet - 4-(4-Fluorophenyl)benzoic acid. MedChemExpress.
  • Waste Segregation Chart.

Sources

A Researcher's Guide to the Safe Handling of 4-Carbamimidoyl-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Carbamimidoyl-3-fluorobenzoic acid. As this is a research chemical, comprehensive toxicological data is not yet available. Therefore, this protocol is grounded in a conservative, risk-based approach, treating the compound as potentially hazardous based on the known properties of its structural motifs.

Presumptive Hazard Assessment

  • Fluorinated Aromatic Carboxylic Acids: Compounds in this class, such as 4-fluorobenzoic acid and 4-chlorobenzoic acid, are known to be skin, eye, and respiratory tract irritants.[1][2][3]

  • Benzamidine Moiety: The structurally related compound, benzamidine, is classified as a skin, eye, and respiratory irritant and is harmful if swallowed.[4][5] It can cause inflammation upon contact and may worsen pre-existing dermatitis.[4]

  • Solid (Powder) Form: As a solid, this compound presents a potential inhalation hazard if dust is generated during handling.[4][5]

Engineering Controls: Your Primary Line of Defense

Personal protective equipment is the last line of defense, not the first.[6] The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of 4-Carbamimidoyl-3-fluorobenzoic acid, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[7][8] This is critical for preventing the inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation. All work should be performed away from high-traffic areas to minimize air turbulence.

  • Designated Area: It is best practice to designate a specific area within a fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to ensure comprehensive protection. The minimum PPE for any work in a laboratory includes a lab coat, long pants, and closed-toe shoes.[9][10] The following table outlines the specific, additional PPE required for handling 4-Carbamimidoyl-3-fluorobenzoic acid.

Task Eye/Face Protection Hand Protection Body Protection
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesStandard Lab Coat
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesStandard Lab Coat
Transferring >50 mL of Solution Goggles and a Face Shield[6][9]Double Nitrile GlovesChemically Resistant Apron over Lab Coat[6]
Conducting Reaction Chemical Splash GogglesDouble Nitrile GlovesStandard Lab Coat
Handling Reaction Workup Goggles and a Face ShieldDouble Nitrile GlovesChemically Resistant Apron over Lab Coat
Cleaning Glassware Chemical Splash GogglesHeavy-Duty Reusable Gloves (e.g., Neoprene)Chemically Resistant Apron over Lab Coat
Causality of PPE Choices
  • Eye Protection: Safety glasses are insufficient as they do not protect against chemical splashes.[9] Chemical splash goggles that form a seal around the eyes are mandatory.[6][9] A face shield is added during large-volume transfers or workups to protect the entire face from splashes.[6]

  • Hand Protection: Disposable nitrile gloves provide good protection against incidental splashes but can be quickly permeated by many chemicals.[6][9] Therefore, double-gloving is required to provide a secondary barrier and allow for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for holes before use and remove them immediately upon contamination, followed by hand washing.[6]

  • Body Protection: A standard lab coat protects against minor spills. For tasks with a higher splash potential, a chemically resistant apron provides a necessary additional layer of protection against corrosive or dermally toxic substances.[6]

Operational and Disposal Plans

A self-validating protocol ensures safety at every step, from preparation to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible.[11] Assemble all necessary equipment and reagents inside the designated chemical fume hood.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid 4-Carbamimidoyl-3-fluorobenzoic acid to the container using a spatula. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Solution Preparation: Slowly add the desired solvent to the container with the solid compound. Use a magnetic stirrer or gentle swirling to aid dissolution.

  • Reaction & Workup: Perform all subsequent steps within the fume hood.

  • Decontamination: After the procedure, wipe down the work surface inside the fume hood, the exterior of all reagent bottles, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as halogenated solid waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[12]

Waste Disposal Plan

Due to the presence of fluorine, all waste generated is classified as halogenated organic waste and must be segregated accordingly.[7][8][13]

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Halogenated Liquid Waste: All solutions containing the compound and subsequent reaction mixtures. Do not mix with non-halogenated waste.[14]

    • Halogenated Solid Waste: Contaminated consumables such as gloves, weighing paper, paper towels, and silica gel.

  • Container Management: Use a designated, compatible waste container with a secure, threaded cap.[7] The container must be kept closed at all times except when actively adding waste.[7]

  • Labeling: Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[7][13] Clearly list all chemical constituents by their full name (no abbreviations).[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, ensuring it is in secondary containment.[13]

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Visual Workflow: PPE Selection & Safe Handling

The following diagram outlines the critical decision-making and operational flow for safely handling 4-Carbamimidoyl-3-fluorobenzoic acid.

prep 1. Preparation - Assemble equipment in fume hood - Verify safety station access ppe 2. Don PPE - Lab Coat - Double Nitrile Gloves - Splash Goggles prep->ppe task 3. Define Task ppe->task weigh 4a. Weighing Solid - Minimize dust - Work within hood task->weigh  Solid Handling solution 4b. Preparing/Transferring Solution task->solution Liquid Handling   proceed 5. Proceed with Task in Fume Hood weigh->proceed volume_check Is Volume > 50mL or Splash Risk High? solution->volume_check add_ppe Add Face Shield & Chem-Resistant Apron volume_check->add_ppe Yes volume_check->proceed No add_ppe->proceed decon 6. Decontaminate - Work surfaces - Equipment proceed->decon waste 7. Dispose of Waste - Segregate Halogenated Waste - Label Correctly decon->waste doff 8. Doff PPE & Wash Hands waste->doff

Caption: PPE Selection and Safe Handling Workflow Diagram.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment. Environmental Health & Safety Services, University of Michigan.
  • Personal Protective Equipment. Division of Research Safety, University of Illinois.
  • Personal Protective Equipment. Environmental Health & Safety, Georgia Institute of Technology.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Halogenated Waste. Environmental Health and Safety, University of Wisconsin-Milwaukee.
  • Safety Data Sheet: Benzamidine, Hydrochloride. Santa Cruz Biotechnology.
  • A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. KHA Online-SDS.
  • Halogenated Solvents.
  • Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH.
  • Hazardous Waste Disposal Guide. Research Safety, University of Illinois Chicago.
  • Halogenated Solvents in Laboratories.
  • SAFETY D
  • SAFETY D
  • Safety D
  • Safety Data Sheet: Benzamidine (hydrochloride). Cayman Chemical.
  • SAFETY D
  • SAFETY D
  • Organofluorine chemistry. Wikipedia.
  • 4-Amino-3-fluorobenzoic acid Safety D
  • SAFETY DATA SHEET: 3-Bromo-4-fluorobenzoic Acid. Tokyo Chemical Industry.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.